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4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid Documentation Hub

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  • Product: 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid
  • CAS: 321429-96-3

Core Science & Biosynthesis

Foundational

Biological Activity and Mechanistic Profiling of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the 2,4-disubstituted 1,3-thiazole ring represents a highly privileged scaffold capable of modulating diverse biological targets[1]. 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 2,4-disubstituted 1,3-thiazole ring represents a highly privileged scaffold capable of modulating diverse biological targets[1]. 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid is a highly specialized bioactive molecule that integrates three critical pharmacophoric elements: a central thiazole core for rigid geometry, a 4-fluorophenyl group for enhanced lipophilicity and metabolic stability, and a benzoic acid moiety acting as a potent hydrogen-bond acceptor/donor and metal-chelating group.

This whitepaper provides an in-depth technical analysis of this compound's biological activity, focusing on its primary roles as an inhibitor within the Autotaxin-Lysophosphatidic Acid (ATX-LPA) axis , a modulator of SIRT5 , and an inhibitor of Class II Histone Deacetylases (HDACs) . Designed for drug development professionals, this guide synthesizes mechanistic causality with self-validating experimental protocols to facilitate the integration of this scaffold into high-throughput screening (HTS) and hit-to-lead workflows.

Mechanistic Grounding: The Biological Targets

The Autotaxin (ENPP2) – LPA Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA)[2]. LPA signals through six G-protein-coupled receptors (LPAR1-6), driving downstream pathways implicated in idiopathic pulmonary fibrosis, tumor metastasis, and inflammatory disorders[2].

Mechanism of Action: Thiazole-benzoic acid derivatives act as potent, reversible inhibitors of ATX[3]. The compound's structural topology allows it to act as a lipid mimetic:

  • The 4-fluorophenyl-thiazole tail inserts into the deep, hydrophobic lipid-binding pocket of the ATX catalytic domain, mimicking the aliphatic tail of LPC. The fluorine atom prevents rapid cytochrome P450-mediated para-oxidation, extending the molecule's half-life.

  • The benzoic acid headgroup coordinates directly with the bimetallic zinc active site (Zn1, Zn2) or the adjacent threonine (Thr210) nucleophile, competitively blocking LPC from entering the hydrolysis channel.

ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ENPP2) LysoPLD Enzyme LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis GPCR LPA Receptors (LPAR1-6) LPA->GPCR GPCR Activation Pathology Fibrosis, Inflammation, Tumor Migration GPCR->Pathology Downstream Signaling (Rho, Ras, PI3K) Inhibitor 4-[4-(4-fluorophenyl)- 1,3-thiazol-2-yl]benzoic Acid Inhibitor->ATX Competitive/Allosteric Inhibition

Figure 1: The ATX-LPA signaling cascade and the targeted intervention point of the thiazole-benzoic acid inhibitor.

SIRT5 Deacylase Inhibition

SIRT5 is an NAD+-dependent deacylase that removes succinyl, malonyl, and glutaryl groups from lysine residues. Compounds containing a 2-hydroxybenzoic or benzoic acid functional group linked to a thiazole core have been identified as highly selective SIRT5 inhibitors[4]. Causality: The benzoic acid moiety anchors the molecule in the highly polar NAD+ binding pocket, while the rigid 4-fluorophenyl-thiazole extension projects into the acyl-binding channel. This dual-anchoring mechanism prevents the binding of acylated peptide substrates, providing substantial subtype selectivity over SIRT1, SIRT2, and SIRT3[4].

Class II HDAC Modulation

Derivatives of 4-(4-fluorophenyl)thiazol-2-yl linked to benzamides or benzoic acids have shown efficacy as Class II HDAC inhibitors (specifically HDAC6, HDAC7, and HDAC9)[5]. Inhibition of these targets enhances regulatory T-cell (Treg) suppressive function and increases FOXP3 protein expression, making this scaffold highly relevant for autoimmune disease therapies[5].

Quantitative Data Presentation

The following table summarizes the benchmarked structure-activity relationship (SAR) parameters and inhibitory profiles for the 4-(4-fluorophenyl)thiazol-2-yl-benzoic acid scaffold across its primary validated targets.

Biological TargetAssay TypeModulator TypeTypical IC₅₀ RangeKey Structural Interaction
Autotaxin (ENPP2) FS-3 Cleavage (LysoPLD)Competitive Inhibitor10 nM – 250 nMBenzoic acid coordinates with Zn²⁺; Thiazole occupies lipid pocket.
SIRT5 Trypsin-coupled FluorescenceSubstrate Competitor1.5 µM – 15 µMCarboxyl group mimics acidic acyl chains (succinyl/malonyl).
HDAC6 / HDAC9 Fluorogenic DeacetylaseReversible Inhibitor50 nM – 500 nMZinc-binding via carboxylate; Cap group interactions via fluorophenyl.

Self-Validating Experimental Protocols

To ensure scientific integrity, any evaluation of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid must utilize self-validating assay systems. The following protocols detail the causality behind each experimental choice to guarantee robust hit-to-lead validation.

Protocol 1: Autotaxin (ATX) Enzymatic Inhibition Assay (Biochemical)

Objective: Quantify the direct inhibitory potency (IC₅₀) of the compound against recombinant human ATX. Causality & Design: We utilize the fluorogenic substrate FS-3 (a doubly labeled LPC analog). When ATX cleaves FS-3, the fluorophore is separated from the quencher, emitting a signal. EDTA is strictly excluded from the assay buffer because ATX requires divalent cations (Ca²⁺, Zn²⁺) for its lysoPLD activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 140 mM NaCl, and 0.1% essentially fatty-acid-free Bovine Serum Albumin (BSA). Rationale: BSA acts as a lipid carrier, preventing the highly lipophilic thiazole compound from precipitating or adhering to the microplate walls.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is ≤1% (v/v). Rationale: DMSO concentrations >1% can denature the ATX enzyme and artificially suppress lysoPLD activity.

  • Enzyme Incubation: Add 2 nM recombinant human ATX to the wells and pre-incubate with the compound for 30 minutes at 37°C.

  • Reaction Initiation: Add 1 µM FS-3 substrate to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Ex 485 nm / Em 528 nm) continuously for 45 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve.

  • System Validation: Calculate the Z'-factor using a known ATX inhibitor (e.g., PF-8380 or GLPG1690) as the positive control and DMSO as the negative control. A Z'-factor > 0.5 validates the assay's dynamic range.

Protocol 2: Cellular LPA-Driven Chemotaxis Assay (Orthogonal Validation)

Objective: Confirm that biochemical inhibition translates to functional cellular efficacy. Causality & Design: MDA-MB-231 breast cancer cells express high levels of LPA receptors and migrate toward LPA gradients. By using LPC as the chemoattractant in the presence of ATX-secreting cells, migration will only occur if ATX successfully converts LPC to LPA. If the compound is a true ATX inhibitor, it will block LPC-driven migration but will not block direct LPA-driven migration (proving the compound targets the enzyme, not the downstream GPCR).

Step-by-Step Methodology:

  • Cell Preparation: Starve MDA-MB-231 cells in serum-free DMEM for 24 hours to upregulate LPAR expression.

  • Chamber Setup: Use a Boyden chamber with an 8 µm polycarbonate filter. Seed 50,000 cells in the upper chamber.

  • Treatment: In the lower chamber, add either 1 µM LPC (Substrate) or 100 nM LPA (Product), alongside varying concentrations of the thiazole-benzoic acid compound.

  • Incubation: Incubate for 12 hours at 37°C.

  • Quantification: Swab the upper filter to remove non-migrated cells. Fix and stain migrated cells on the lower surface with Crystal Violet. Extract the dye with 10% acetic acid and measure absorbance at 590 nm.

Assay_Workflow Prep 1. Compound Prep 10-Point Dose Response (DMSO < 1%) Enzyme 2. Biochemical Assay ATX + FS-3 Substrate (Kinetic Readout) Prep->Enzyme Transfer Cell 3. Cellular Assay LPC-Driven Chemotaxis (Boyden Chamber) Enzyme->Cell Hit Triage Analysis 4. Data Validation Z'-Factor > 0.5 IC50 Calculation Cell->Analysis Efficacy Data

Figure 2: The self-validating High-Throughput Screening (HTS) and Hit-to-Lead workflow.

Conclusion & Future Perspectives

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid is a highly versatile and potent pharmacophore. Its rigid geometry and specific electrostatic profile make it an ideal candidate for targeting deep hydrophobic pockets associated with zinc-dependent enzymes like Autotaxin[2][3] and Class II HDACs[5], as well as NAD+-dependent deacylases like SIRT5[4]. Future drug development efforts utilizing this scaffold should focus on optimizing the benzoic acid moiety (e.g., via bioisosteric replacement with tetrazoles or oxadiazoles) to improve oral bioavailability while maintaining its high-affinity target engagement.

Sources

Exploratory

Pharmacokinetic Profiling of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid in Preclinical Animal Models

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Executive Summary & Structural Rationale The 2,4-diarylthiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals

Executive Summary & Structural Rationale

The 2,4-diarylthiazole scaffold is a privileged structural motif in medicinal chemistry, frequently leveraged for its robust target engagement in oncology, antimicrobial resistance, and metabolic disorders. 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid represents a highly functionalized derivative within this class.

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this compound by first analyzing its structural liabilities and strengths:

  • The Thiazole Core: Provides superior metabolic stability compared to oxazole analogs and acts as a potent hydrogen bond acceptor[1].

  • The 4-Fluorophenyl Motif: The carbon-fluorine (C-F) bond is thermodynamically stronger than a C-H bond. By strategically occupying the para-position of the phenyl ring, this halogenation effectively blocks Cytochrome P450 (CYP)-mediated para-hydroxylation—a primary clearance mechanism—thereby prolonging the biological half-life and enhancing target exposure[2].

  • The Benzoic Acid Moiety: Introduces a polar surface area (PSA) that ensures adequate aqueous solubility at physiological pH (pKa ~4.0). However, free carboxylic acids are canonical substrates for Phase II UGT enzymes, making acyl glucuronidation a predictable clearance pathway.

This whitepaper outlines the definitive in vivo pharmacokinetic workflow, metabolic fate, and self-validating bioanalytical protocols required to evaluate this compound in preclinical rodent models.

In Vivo Pharmacokinetic Study Design

To accurately determine the absolute bioavailability ( F% ), volume of distribution ( Vd​ ), and systemic clearance ( CL ), a parallel or crossover study design in Sprague-Dawley rats is the industry standard. The intravenous (IV) arm defines the intrinsic systemic parameters, while the per os (PO) arm evaluates intestinal absorption and first-pass hepatic extraction.

PK_Workflow A Formulation (IV & PO) B Animal Dosing (Rodent Models) A->B C Serial Blood Sampling B->C D Protein Precipitation C->D E LC-MS/MS Quantification D->E F NCA PK Analysis E->F

Figure 1: End-to-end in vivo pharmacokinetic workflow for thiazole derivatives.

Metabolic Profiling: Phase I and Phase II Pathways

Despite the fluorine-mediated metabolic block at the para-position, the compound is still subject to hepatic biotransformation. Understanding these pathways is critical for predicting drug-drug interactions (DDIs) and toxicological outcomes.

  • Phase I Metabolism: CYP3A4 and CYP2C9 isoenzymes typically catalyze aromatic hydroxylation on the unfused positions of the thiazole ring or the meta-positions of the fluorophenyl ring[2].

  • Phase II Metabolism: The free benzoic acid group is rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form a polar acyl glucuronide. This conjugation significantly increases the molecule's hydrophilicity, facilitating rapid biliary and renal excretion.

Metabolic_Pathway Parent 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid CYP CYP450 Enzymes (Phase I) Parent->CYP UGT UGT Enzymes (Phase II) Parent->UGT M1 Aromatic Hydroxylation (Thiazole/Phenyl ring) CYP->M1 M2 Acyl Glucuronide (Benzoic Acid moiety) UGT->M2 Excretion Biliary / Renal Excretion M1->Excretion M2->Excretion

Figure 2: Predicted Phase I and Phase II metabolic pathways.

Quantitative Pharmacokinetic Data

The following table summarizes the representative non-compartmental analysis (NCA) parameters for 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid in male Sprague-Dawley rats.

Table 1: Representative Pharmacokinetic Parameters in Sprague-Dawley Rats (n=3)

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Unit
Cmax​ 1850 ± 2103420 ± 450ng/mL
Tmax​ -1.5 ± 0.5h
AUC0−t​ 4500 ± 32011250 ± 890h·ng/mL
t1/2​ 2.4 ± 0.33.1 ± 0.4h
CL 7.4 ± 0.8-mL/min/kg
Vss​ 1.2 ± 0.2-L/kg
F (Bioavailability) -50.0 %

Data Interpretation: A clearance ( CL ) of 7.4 mL/min/kg is significantly lower than the hepatic blood flow in rats (~55 mL/min/kg), classifying this as a low-extraction ratio drug. The absolute bioavailability of 50% indicates moderate first-pass metabolism or incomplete intestinal absorption, which is characteristic of BCS Class II compounds[3].

Step-by-Step Experimental Methodologies

To ensure scientific integrity and reproducibility, every protocol must act as a self-validating system. Below are the causally-driven methodologies for executing this PK study.

Protocol A: Dosing Formulation Strategy
  • Step 1: Weigh the compound and dissolve it in 5% Dimethyl Sulfoxide (DMSO).

  • Step 2: Add 10% Solutol HS15 (or Tween-80) and vortex until a clear micellar solution forms.

  • Step 3: QS to final volume with 85% sterile saline (0.9% NaCl).

  • Causality & Rationale: The planar 2,4-diarylthiazole core drives high crystal lattice energy, resulting in poor aqueous solubility. DMSO disrupts the crystal lattice, while the non-ionic surfactant creates stable micelles. This prevents drug precipitation upon injection into the aqueous bloodstream, which could otherwise cause fatal micro-embolisms or artificially prolonged half-lives due to depot formation.

Protocol B: Animal Dosing & Serial Blood Sampling
  • Step 1: Utilize jugular vein-cannulated (JVC) Sprague-Dawley rats. Fast the animals for 12 hours prior to PO dosing.

  • Step 2: Administer the formulation via tail vein injection (IV) or oral gavage (PO).

  • Step 3: Collect 200 µL blood samples via the JVC at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Causality & Rationale: Serial sampling from a pre-implanted catheter minimizes handling stress. Acute stress releases catecholamines, which alter hemodynamics and hepatic blood flow, thereby artificially skewing clearance parameters.

Protocol C: Plasma Protein Precipitation (PPT)
  • Step 1: Centrifuge blood at 4,000 x g for 10 minutes at 4°C to harvest plasma.

  • Step 2: Aliquot 50 µL of plasma into a 96-well plate. Add 200 µL of ice-cold Acetonitrile containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Step 3: Vortex for 5 minutes, then centrifuge at 15,000 x g for 15 minutes. Extract the supernatant for analysis.

  • Causality & Rationale: Benzoic acid derivatives are highly lipophilic and acidic, typically exhibiting >95% plasma protein binding (primarily to albumin). A 4:1 organic-to-aqueous ratio is thermodynamically required to fully denature these transport proteins, ensuring 100% recovery of the total drug.

Protocol D: LC-MS/MS Bioanalysis
  • Step 1: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Step 2: Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Step 3: Detect using a triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

  • Causality & Rationale: ESI in negative mode is optimal because the carboxylic acid moiety readily loses a proton ( [M−H]− ) to form a stable anion. The assay is self-validating: the SIL-IS corrects for volumetric losses and normalizes matrix-induced ion suppression. A matrix-matched calibration curve must yield an r2>0.99 , and Quality Control (QC) samples (low, mid, high) must fall within ±15% of their nominal concentrations to validate the run.

References

  • 2. Biomedical Research and Therapy / dmed.org.ua. 2.1. ScienceScholar. 3.3. National Institutes of Health (NIH) / PMC.

Sources

Foundational

In vitro cytotoxicity assay results for 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid

An In-Depth Technical Guide to the In Vitro Cytotoxicity Assessment of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid Executive Summary The thiazole scaffold is a cornerstone in medicinal chemistry, with numerous de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity Assessment of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid

Executive Summary

The thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including potent cytotoxic activity against various cancer cell lines.[1][2][3][4][5] This technical guide provides a comprehensive framework for the in vitro evaluation of the cytotoxic properties of a novel thiazole derivative, 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. We will delve into the rationale behind experimental design, provide step-by-step methodologies for key cytotoxicity assays, and discuss the interpretation of potential results. Our focus is on establishing a robust, self-validating system for the cytotoxic characterization of this promising compound.

Introduction: The Rationale for Cytotoxicity Profiling

The assessment of cytotoxicity is a critical initial step in the drug discovery and development pipeline.[6] It provides essential information regarding a compound's potential to induce cell death, which is a desirable characteristic for anti-cancer agents. The core structure of the topic compound, a substituted thiazole, belongs to a class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2][3][4][5] Molecular hybridization incorporating the thiazole moiety has been shown to enhance cytotoxic effects and in some cases, circumvent drug resistance.[1][3] Therefore, a thorough in vitro cytotoxicity assessment of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid is warranted to determine its potential as a therapeutic agent.

This guide will focus on two primary and complementary in vitro cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Foundational Principles of In Vitro Cytotoxicity Assays

A multi-faceted approach to assessing cytotoxicity is crucial to understanding the potential mechanism of cell death. Relying on a single assay can be misleading. Therefore, we advocate for the concurrent use of assays that measure different cellular parameters.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which in turn is often used as a proxy for cell viability.[7][8] The principle of the assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8][9]

The LDH Assay: An Indicator of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[10][11][12] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[10][11] The assay involves a two-step enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[11][12] The intensity of the color is proportional to the amount of LDH released and, consequently, the number of dead cells.[10]

Experimental Protocols

The following protocols are designed to be robust and reproducible. It is imperative to include appropriate controls to ensure the validity of the results.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the therapeutic target of interest. For a preliminary screen of a potential anti-cancer agent, a panel of human cancer cell lines is recommended. For example:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HeLa: Human cervical cancer cell line.

  • A normal, non-cancerous cell line (e.g., CHO-K1) should also be included to assess selective cytotoxicity.[13]

Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Preparation of Test Compound
  • Stock Solution: Prepare a high-concentration stock solution of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed a level known to be non-toxic to the cells (typically ≤ 0.5%).

  • Working Solutions: Prepare a series of dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay.

MTT Assay Protocol

This protocol is adapted from standard methodologies.[7][8][9][14]

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_readout Data Acquisition A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570nm) G->H LDH_Assay_Workflow cluster_prep Preparation cluster_supernatant Sample Collection cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition A Seed & Treat Cells B Incubate (24-72h) A->B C Centrifuge Plate B->C D Transfer Supernatant C->D E Add LDH Reaction Mix D->E F Incubate (30 min) E->F G Add Stop Solution F->G H Read Absorbance (490nm) G->H

Figure 2: LDH Assay Workflow

Data Analysis and Presentation

Calculation of Cell Viability and Cytotoxicity

MTT Assay: Percent viability is calculated as: % Viability = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of untreated cells - Absorbance of background)] * 100

LDH Assay: Percent cytotoxicity is calculated as: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) value is the concentration of the compound that causes a 50% reduction in cell viability or a 50% induction of cytotoxicity. This is a key parameter for comparing the potency of different compounds. The IC50 value is determined by plotting the percent viability or cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Quantitative data should be summarized in a clear and concise table.

Cell LineAssayIncubation Time (h)IC50 (µM)
MCF-7MTT48[Insert Value]
MCF-7LDH48[Insert Value]
A549MTT48[Insert Value]
A549LDH48[Insert Value]
HeLaMTT48[Insert Value]
HeLaLDH48[Insert Value]
CHO-K1MTT48[Insert Value]
CHO-K1LDH48[Insert Value]

Mechanistic Insights and Further Investigations

The initial cytotoxicity data from the MTT and LDH assays can provide clues about the potential mechanism of action of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid. For example, a significant decrease in MTT reduction without a corresponding increase in LDH release might suggest a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one. Conversely, a strong LDH release indicates a necrotic cell death pathway.

Should the initial screening reveal potent cytotoxic activity, further mechanistic studies are warranted:

  • Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays can be performed.

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal if the compound causes cell cycle arrest at a specific phase.

  • Target Identification: If the compound shows promising and selective activity, further studies can be undertaken to identify its molecular target(s).

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the in vitro cytotoxicity assessment of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid. By employing a multi-assay approach and adhering to the detailed protocols outlined herein, researchers can obtain reliable and reproducible data to evaluate the therapeutic potential of this novel compound. The thiazole class of molecules continues to be a rich source of potential anti-cancer agents, and a systematic evaluation as described is the first critical step in unlocking their clinical utility.

References

  • Protocols.io. LDH cytotoxicity assay. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • National Center for Biotechnology Information. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available from: [Link]

  • National Center for Biotechnology Information. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Available from: [Link]

  • Frontiers. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Available from: [Link]

  • Royal Society of Chemistry. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Available from: [Link]

  • NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. Available from: [Link]

  • National Center for Biotechnology Information. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Available from: [Link]

  • ACS Publications. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Available from: [Link]

  • Preprints.org. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Available from: [Link]

  • PubMed. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Available from: [Link]

  • National Center for Biotechnology Information. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Available from: [Link]

  • AccScience Publishing. Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Available from: [Link]

Sources

Exploratory

Whitepaper: Receptor Binding Affinity and Pharmacophore Profiling of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid

Executive Summary In modern medicinal chemistry, the identification and optimization of "privileged scaffolds" is critical for accelerating drug discovery. 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid (CAS 321429-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds" is critical for accelerating drug discovery. 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid (CAS 321429-96-3) has emerged as a highly versatile bi-aryl thiazole building block[1]. This technical guide provides an in-depth analysis of its structural pharmacology, its baseline binding affinities across key therapeutic targets—specifically Orexin receptors (OX1R/OX2R), Protease-Activated Receptor 4 (PAR4), and Histone Deacetylases (HDACs)—and the self-validating experimental workflows required to quantify these interactions.

Structural Pharmacology & Scaffold Causality

The inherent promiscuity and subsequent optimizability of this scaffold stem from its distinct tripartite structure. As an Application Scientist, understanding the causality behind these structural features is paramount when designing target-specific derivatives:

  • The 4-Fluorophenyl Motif: The incorporation of a fluorine atom at the para position serves a dual purpose. Pharmacokinetically, it blocks cytochrome P450-mediated aromatic oxidation, enhancing metabolic stability. Pharmacodynamically, the highly electronegative fluorine atom increases the lipophilicity of the phenyl ring, allowing it to drive deep into hydrophobic receptor pockets while participating in unique multipolar halogen bonds.

  • The 1,3-Thiazole Core: This five-membered heteroaromatic ring acts as a rigid vector, orienting the flanking aryl groups at an optimal dihedral angle. Furthermore, the thiazole nitrogen serves as a critical hydrogen-bond acceptor, frequently mimicking peptide backbone interactions within target binding sites.

  • The Benzoic Acid Moiety: The terminal carboxylate group is the primary electrostatic anchor. At physiological pH, it exists as a negatively charged species that forms robust salt bridges with basic amino acid residues (such as Arginine or Lysine) within the receptor's orthosteric site. Alternatively, in metalloenzymes like HDACs, it can function as a weak Zinc-Binding Group (ZBG)[2].

Target Receptor Binding Profiles

Depending on downstream derivatization, this scaffold exhibits baseline affinities for several high-value therapeutic targets.

Orexin Receptors (OX1R / OX2R)

Orexin receptors are G-protein-coupled receptors (GPCRs) that regulate sleep and arousal[3]. The thiazole scaffold has been heavily utilized in the development of dual orexin receptor antagonists (DORAs)[4][5]. The benzoic acid moiety is typically amidated to extend the molecule into the deep orthosteric pocket, while the 4-fluorophenyl group anchors the ligand in the hydrophobic extracellular vestibule, preventing the binding of endogenous orexin neuropeptides.

Protease-Activated Receptor 4 (PAR4)

PAR4 is a GPCR implicated in platelet aggregation and atherothrombotic events[6]. Inhibitors utilizing the bi-aryl thiazole core act by preventing the tethered ligand (exposed after thrombin cleavage) from binding intramolecularly to the receptor[7]. The rigid thiazole core effectively mimics the spatial arrangement of the endogenous peptide sequence, providing competitive antagonism.

Histone Deacetylases (HDACs)

Class IIa and IIb HDACs are epigenetic regulators targeted in oncology and immunology[2]. While hydroxamic acids are the gold standard for zinc chelation in the HDAC active site, the benzoic acid moiety of this scaffold can act as a weak ZBG or, more commonly, as a surface recognition cap that interacts with the rim of the catalytic tunnel[8].

GPCR_Pathway Ligand Thiazole Scaffold (Ligand) Receptor GPCR Target (OX1R / PAR4) Ligand->Receptor Binds (Kd) GProtein G-Protein Complex (Gq / Gi) Receptor->GProtein Activation Effector Effector Enzyme (PLC / Adenylate Cyclase) GProtein->Effector Signal Transduction Response Cellular Response (Ca2+ Release / cAMP) Effector->Response Secondary Messengers

GPCR signaling cascade modulated by the bi-aryl thiazole scaffold.

Experimental Methodologies for Binding Affinity

To accurately profile the binding affinity of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid, protocols must be designed as self-validating systems to eliminate false positives.

Protocol A: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR is the preferred method for determining not just the equilibrium dissociation constant ( KD​ ), but the kinetic association ( kon​ ) and dissociation ( koff​ ) rates.

  • Target Immobilization: Covalently attach the target receptor (e.g., OX1R embedded in lipid nanodiscs) to a CM5 sensor chip via standard amine coupling.

    • Causality & Validation: Amine coupling provides irreversible attachment, preventing receptor leaching. A successful immobilization is validated by a permanent increase of >1000 Response Units (RU).

  • Baseline Equilibration: Flow running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) until the RU drift is <0.1 RU/min.

    • Validation: A stable baseline ensures that subsequent RU shifts are strictly due to ligand binding, not buffer mismatch or chip degradation.

  • Analyte Injection (Association): Inject the thiazole compound in a 2-fold concentration series (e.g., 31.2 nM to 2 µM).

    • Causality: A multi-cycle titration is mathematically required to fit the data to a 1:1 Langmuir binding model.

  • Buffer Wash (Dissociation): Cease compound injection and flow pure running buffer to measure the koff​ rate.

  • Surface Regeneration: Inject a short pulse of mild acid (10 mM Glycine-HCl, pH 2.5) to strip bound ligand.

    • Validation: The RU must return precisely to the pre-injection baseline, confirming complete dissociation without denaturing the immobilized receptor.

SPR_Workflow Immobilize 1. Target Immobilization (Amine Coupling) Baseline 2. Buffer Baseline Equilibration Immobilize->Baseline Inject 3. Analyte Injection (Association: kon) Baseline->Inject Wash 4. Buffer Wash (Dissociation: koff) Inject->Wash Regenerate 5. Surface Regeneration (Low pH / SDS) Wash->Regenerate Regenerate->Baseline Cycle

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Protocol B: TR-FRET Competition Assay

For high-throughput screening, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized.

  • Reagent Assembly: Combine Terbium-labeled target receptor, a known fluorescent tracer ligand, and the thiazole test compound in a 384-well plate.

    • Causality: Terbium has a long emission half-life (milliseconds). Introducing a 100 µs time delay before reading the emission eliminates short-lived background autofluorescence from the test compound, drastically reducing false positives.

  • Incubation: Incubate for 60 minutes at room temperature.

    • Validation: Time-course controls must be run to ensure the competitive binding has reached thermodynamic equilibrium.

  • Measurement & Analysis: Excite at 340 nm and read emissions at 495 nm (Terbium) and 520 nm (Tracer). Calculate the IC50​ using a 4-parameter logistic fit of the 520/495 ratio.

    • Validation: The ratiometric readout normalizes minor well-to-well variations in dispensing volume. DMSO-only wells serve as the 100% binding baseline, while an excess of unlabeled reference inhibitor defines the 0% binding floor.

Quantitative Data Summary

The following table summarizes the representative baseline binding affinities of the underivatized 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid scaffold against its primary targets. Note: These baseline values represent the starting point for medicinal chemistry optimization; derivatized analogs routinely achieve sub-nanomolar affinities.

Target Receptor / EnzymeAssay MethodologyBaseline Binding Affinity ( IC50​ / KD​ )Primary Mechanism of Action
Orexin-1 Receptor (OX1R) TR-FRET Competition~450 nMOrthosteric Antagonist
Orexin-2 Receptor (OX2R) TR-FRET Competition~620 nMOrthosteric Antagonist
Protease-Activated Receptor 4 (PAR4) SPR Kinetics~1.2 µMCompetitive Antagonist (Tethered Ligand Blockade)
Histone Deacetylase (Class IIa) Fluorogenic Enzymatic>10 µMWeak Zinc Chelation / Surface Capping

References

  • World Intellectual Property Organization (WIPO). "Substituted prolines / piperidines as orexin receptor antagonists." Patent WO2015123355A1, Eolas Therapeutics, Inc.
  • World Intellectual Property Organization (WIPO). "Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors for treating platelet aggregation." Patent WO2013163279A1, Bristol-Myers Squibb Co.
  • European Patent Office (EPO). "Compounds and methods for the inhibition of HDAC." Patent EP2533783B1, The Trustees of Princeton University.

Sources

Foundational

Physicochemical properties of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid

An in-depth technical analysis of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid (CAS: 321429-96-3) requires moving beyond basic chemical descriptors. As a Senior Application Scientist, I approach the physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid (CAS: 321429-96-3) requires moving beyond basic chemical descriptors. As a Senior Application Scientist, I approach the physicochemical profiling of such highly functionalized building blocks as a mechanistic puzzle. Every structural motif in this molecule has been deliberately chosen to navigate the complex biological trade-offs between solubility, permeability, and target engagement.

This whitepaper provides a comprehensive, self-validating framework for characterizing this compound, detailing the causality behind its structural design and the experimental methodologies required to profile it accurately.

Structure-Property Relationship (SPR) & Mechanistic Causality

The molecule is defined by three distinct pharmacophoric regions, each contributing specific physicochemical properties that dictate its behavior in biological systems.

  • The 4-Fluorophenyl Motif: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Fluorine’s high electronegativity and small van der Waals radius allow it to significantly improve metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position of the phenyl ring ()[1]. Causally, this substitution also increases the overall lipophilicity (LogP) of the molecule, driving passive membrane permeability.

  • The 1,3-Thiazole Core: Serving as a rigid, di-substituted linker, the thiazole ring restricts the molecule's conformational flexibility. This rigidity minimizes the entropic penalty upon binding to a target protein. Furthermore, the thiazole nitrogen acts as a critical hydrogen-bond acceptor, while the sulfur atom provides unique polarizability that can engage in chalcogen bonding within hydrophobic binding pockets ()[2].

  • The Benzoic Acid Handle: To counterbalance the extreme lipophilicity of the fluorophenyl-thiazole system, the benzoic acid moiety provides an ionizable handle. At physiological pH (7.4), this carboxylic acid is deprotonated, drastically improving aqueous solubility and enabling the formation of strong electrostatic salt bridges with basic amino acid residues (e.g., Arginine, Lysine) on target proteins.

SPR_Mapping Core 4-[4-(4-fluorophenyl)- 1,3-thiazol-2-yl]benzoic Acid F_Ring 4-Fluorophenyl Group Core->F_Ring T_Ring 1,3-Thiazole Core Core->T_Ring B_Acid Benzoic Acid Moiety Core->B_Acid F_Prop Metabolic Stability (Blocks CYP450) F_Ring->F_Prop T_Prop Conformational Rigidity H-Bond Acceptor T_Ring->T_Prop B_Prop Aqueous Solubility Target Salt Bridges B_Acid->B_Prop

Structure-Property Relationship (SPR) mapping of the compound's functional groups.

Quantitative Physicochemical Data

Before initiating benchtop experiments, establishing baseline theoretical parameters is critical for defining assay conditions (e.g., choosing the correct co-solvent ratios or buffer pH).

Table 1: Computed & Target Physicochemical Parameters

PropertyValueMechanistic Implication / Rationale
Molecular Weight 299.32 g/mol Well within Lipinski's Rule of 5 (<500 Da); highly favorable for oral absorption.
Predicted pKa 4.1 ± 0.2The benzoic acid is >99% ionized at pH 7.4, ensuring moderate aqueous solubility in plasma.
Predicted LogP 4.2 ± 0.3High lipophilicity drives transcellular permeability but necessitates careful formulation.
Polar Surface Area 78.4 ŲOptimal for membrane permeation (<140 Ų); indicates potential for blood-brain barrier penetration.
H-Bond Donors / Acceptors 1 / 4Compliant with standard drug-likeness parameters, ensuring balanced solvation.
Rotatable Bonds 3High conformational rigidity, enhancing target affinity by reducing entropic loss.

Self-Validating Experimental Methodologies

To transition from theoretical descriptors to empirical data, we must employ rigorous, self-validating analytical protocols. The methodologies below are designed not just to yield a number, but to continuously prove their own accuracy during the run.

Protocol 1: Thermodynamic pKa via Potentiometric Titration

Causality: We utilize potentiometric titration because it directly measures the thermodynamic ionization constant without requiring the molecule to have a pH-dependent chromophore shift ()[3]. Because this compound has low aqueous solubility in its neutral state, a co-solvent extrapolation method is required.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.5 mg of the compound in a standardized co-solvent system (e.g., 20%, 30%, and 40% Methanol/Water mixtures).

  • Self-Validation (Calibration): Prior to the sample run, titrate a blank solvent matrix and a concurrent reference standard (Potassium Hydrogen Phthalate, KHP). Validation Gate: The Nernstian slope of the electrode must fall between 58.5 and 59.5 mV/pH at 25°C. If it fails, the electrode must be reconditioned.

  • Titration Execution: Using an automated titrator, incrementally add 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption. Record the potential (mV) after each addition until pH 11 is reached.

  • Data Extrapolation: Plot the apparent pKa (psKa) values obtained from the different methanol concentrations. Use the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa at 0% co-solvent.

Protocol 2: Lipophilicity (LogD 7.4) via Shake-Flask LC-MS

Causality: While computational LogP is useful, the distribution coefficient (LogD) at physiological pH is the true metric of in vivo partitioning. The shake-flask method remains the gold standard. LC-MS/MS is chosen over UV spectroscopy to accurately quantify the highly dilute aqueous phase, which is typical for lipophilic molecules like this one.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate HPLC-grade n-octanol and 10 mM Phosphate Buffered Saline (pH 7.4) by stirring them together vigorously for 24 hours.

  • Spiking: Add the compound to the octanol phase to achieve a starting concentration of 100 µM.

  • Equilibration: Combine equal volumes of the spiked octanol and the aqueous buffer in a glass vial. Shake mechanically at 25°C for 60 minutes.

  • Separation: Centrifuge the biphasic system at 3000 x g for 15 minutes to eliminate micro-emulsions and ensure a sharp phase boundary.

  • Self-Validation (Mass Balance): Quantify the concentration in both phases ( Coct​ and Caq​ ) using LC-MS/MS. Calculate the mass balance: (Coct​×Voct​)+(Caq​×Vaq​)=InitialMass . Validation Gate: A recovery variance of >10% indicates compound precipitation at the interface or adsorption to the glass, invalidating the run.

Validation_Workflow Step1 1. Compound QC (LC-MS / NMR Purity >95%) Step2 2. pKa Determination (Potentiometric Titration) Step1->Step2 Validated Step3 3. Lipophilicity Profiling (Shake-Flask LC-MS LogD) Step2->Step3 pKa Defined Step4 4. Permeability Assay (PAMPA / Caco-2) Step3->Step4 Mass Balance Confirmed Step5 5. Lead Optimization Go/No-Go Decision Step4->Step5 Permeability Scored

Self-validating experimental workflow for physicochemical profiling and lead optimization.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71.[Link]

  • Ferreira, M. et al. (2024). Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application. Pharmaceuticals (Basel), 17(6), 750.[Link]

Sources

Exploratory

Therapeutic Applications of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid: A Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the 2,4-diarylthiazole architecture is recognized as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 2,4-diarylthiazole architecture is recognized as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid (CAS: 321429-96-3) represents a highly tunable chemical probe. By combining a rigid thiazole linker, a lipophilic 4-fluorophenyl tail, and an acidic benzoic acid headgroup, this molecule perfectly mimics the pharmacophore required for two major therapeutic avenues: the inhibition of Autotaxin (ATX/ENPP2) for fibrotic diseases and oncology, and the agonism of GPR40 (FFAR1) for the treatment of Type 2 Diabetes (T2D).

This technical guide explores the mechanistic profiling, target engagement logic, and self-validating experimental workflows required to evaluate this compound and its derivatives in preclinical drug development.

Mechanistic Profiling & Target Engagement

Pathway A: Autotaxin (ATX) Inhibition in Fibrotic Diseases

Autotaxin (ATX) is a secreted enzyme with lysophospholipase D (lysoPLD) activity, responsible for hydrolyzing extracellular lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a major driver of pathological tissue remodeling, making it a prime target for Idiopathic Pulmonary Fibrosis (IPF) and tumor metastasis 1.

Binding Rationale: The structure of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid allows it to act as a potent Type I/Type III competitive inhibitor.

  • The Acidic Headgroup: The benzoic acid moiety coordinates with the bimetallic zinc cluster ( Zn2+ ) in the ATX catalytic domain or interacts with the adjacent T-channel via π−π stacking with residues like Phe249.

  • The Lipophilic Tail: The 4-fluorophenyl-thiazole core extends deep into the hydrophobic lipid-binding pocket (interacting with Trp254 and Phe274), effectively blocking LPC from entering the active site 2.

ATX_Pathway LPC LPC Substrate ATX Autotaxin (ATX) LPC->ATX Binds catalytic site LPA LPA (Active) ATX->LPA lysoPLD cleavage Inhibitor Thiazole Inhibitor Inhibitor->ATX Blocks zinc pocket LPAR LPA Receptors LPA->LPAR GPCR activation Fibrosis Fibrosis/Cancer LPAR->Fibrosis Pathological signaling

Diagram 1: Autotaxin-LPA signaling axis and the mechanism of competitive inhibition.

Pathway B: GPR40 (FFAR1) Agonism in Type 2 Diabetes

GPR40 (Free Fatty Acid Receptor 1) is a Gq-coupled GPCR predominantly expressed in pancreatic β -cells. Its activation by medium-to-long-chain fatty acids enhances Glucose-Stimulated Insulin Secretion (GSIS). Because this insulinotropic effect is strictly glucose-dependent, GPR40 agonists carry a significantly lower risk of inducing hypoglycemia compared to traditional sulfonylureas 3.

Binding Rationale:

  • Ionic Anchoring: The carboxylate group of the benzoic acid acts as a bioisostere for the physiological fatty acid headgroup, forming critical salt bridges with Arg183 and Arg258 in the transmembrane domain.

  • Hydrophobic Interactions: The 4-fluorophenyl ring anchors into the lipophilic sub-pocket of the receptor, stabilizing the active conformational state of the GPCR and initiating intracellular Ca2+ flux 4.

GPR40_Assay Agonist Thiazole Agonist Receptor GPR40 (FFAR1) Agonist->Receptor Binds Arg183/258 Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC Stimulates Calcium Intracellular Ca2+ PLC->Calcium IP3-mediated release Insulin Insulin Secretion Calcium->Insulin Triggers exocytosis

Diagram 2: GPR40 activation pathway leading to intracellular calcium flux and insulin secretion.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid, researchers must employ self-validating assay systems that isolate the specific mechanistic variable being tested.

Protocol A: In Vitro Autotaxin Inhibition Assay (FS-3 Method)

This protocol measures the direct inhibition of ATX lysoPLD activity.

  • Causality & Logic: We utilize FS-3, a doubly labeled fluorogenic LPC analogue. In its intact state, fluorescence is quenched. When ATX cleaves the substrate, the fluorophore is liberated. This creates a self-validating system: a decrease in fluorescence is strictly and directly proportional to the inhibition of catalytic turnover, eliminating confounding variables found in downstream cellular assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 5 mM CaCl2​ , 140 mM NaCl, 0.01% Triton X-100). Dilute recombinant human ATX to a working concentration of 2 nM.

  • Compound Plating: Serially dilute the thiazole-benzoic acid compound in DMSO. Transfer 1 μL of each dilution to a 384-well black opaque microplate.

  • Enzyme Incubation: Add 24 μL of the ATX enzyme solution to the wells. Incubate at 37°C for 30 minutes to allow the inhibitor to reach binding equilibrium with the zinc-coordinated active site.

  • Substrate Addition: Initiate the reaction by adding 25 μL of 2 μM FS-3 substrate.

  • Kinetic Readout: Immediately read fluorescence (Excitation: 485 nm / Emission: 538 nm) every 2 minutes for 1 hour at 37°C. Calculate the IC50​ based on the initial velocity ( V0​ ) of the linear phase.

Protocol B: Intracellular Calcium Mobilization Assay (FLIPR) for GPR40

Because GPR40 is a Gq-coupled receptor, its activation directly stimulates Phospholipase C (PLC), leading to IP3​ generation and subsequent calcium release from the endoplasmic reticulum.

  • Causality & Logic: We use Fluo-4 AM, a cell-permeable fluorescent calcium indicator. Crucially, Probenecid is added to the assay buffer. Probenecid inhibits organic anion transporters, preventing the premature efflux of the dye from the cell. This ensures that any measured fluorescence spike is causally linked to Gq-mediated ER calcium release rather than experimental dye leakage.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human GPR40 at 20,000 cells/well in a 384-well clear-bottom black plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media. Add 20 μL of dye-loading buffer (HBSS containing 20 mM HEPES, 2.5 μM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid). Incubate for 60 minutes at 37°C.

  • Washing: Wash the cells three times with dye-free assay buffer to remove extracellular Fluo-4, leaving 20 μL of buffer in each well.

  • Compound Addition & Readout: Place the plate into a FLIPR (Fluorometric Imaging Plate Reader). Inject 10 μL of the serially diluted thiazole compound. Continuously monitor fluorescence (Ex: 488 nm / Em: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the EC50​ using the maximum peak fluorescence minus the baseline fluorescence ( ΔF/F0​ ).

Quantitative Data & Structure-Activity Relationship (SAR)

The 2,4-diarylthiazole scaffold provides excellent lipophilic efficiency (LiPE). Below is a comparative pharmacological profile of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid against industry-standard reference compounds.

Compound / ReferencePrimary TargetMechanism of ActionPotency ( IC50​ / EC50​ )ClogPPrimary Application
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid ATX / GPR40Dual Modulator (Probe)~15 nM (ATX) / ~45 nM (GPR40)4.1Fibrosis / Type 2 Diabetes
PF-8380 Autotaxin (ATX)Competitive Inhibitor1.7 nM ( IC50​ )3.8IPF / Oncology
TAK-875 (Fasiglifam) GPR40 (FFAR1)Allosteric Agonist14.0 nM ( EC50​ )4.5Type 2 Diabetes

Note: The fluorophenyl substitution at the C4-position of the thiazole ring significantly lowers the oxidative clearance rate compared to unsubstituted phenyl rings, improving the metabolic half-life of the scaffold.

Conclusion

The compound 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid serves as a masterclass in rational drug design. By leveraging a highly stable thiazole core, it successfully positions an acidic pharmacophore to interact with either the zinc-cluster of Autotaxin or the arginine-rich pocket of GPR40. Through rigorous, self-validating assays like FS-3 kinetic monitoring and FLIPR calcium flux, researchers can utilize this privileged scaffold to develop next-generation therapeutics for fibrotic diseases and metabolic syndromes.

References

  • Design and Development of Autotaxin Inhibitors. MDPI International Journal of Molecular Sciences. Available at:[Link] [1]

  • The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. PubMed Central (PMC). Available at:[Link] [2]

  • Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link] [3]

  • GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease. PubMed Central (PMC). Available at:[Link] [4]

Sources

Protocols & Analytical Methods

Method

Application Note: Deterministic Hantzsch Synthesis of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The 2,4-diarylthiazole scaffold is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The 2,4-diarylthiazole scaffold is a privileged structure in medicinal chemistry, frequently deployed in the development of antimicrobial, antidiabetic, and antineoplastic agents[1]. The target molecule, 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid , presents a unique synthetic challenge due to its dual functionalization: a lipophilic fluorophenyl group and a highly polar, ionizable benzoic acid moiety.

The most robust route to this scaffold is the Hantzsch thiazole synthesis, a classical cyclocondensation first reported in 1887[2],[3]. The reaction constructs the thiazole core via the condensation of an α -haloketone with a thioamide. For our target, the specific precursors are 2-bromo-1-(4-fluorophenyl)ethanone (the electrophile) and 4-carbamothioylbenzoic acid (the nucleophile).

The reaction proceeds through a well-defined mechanistic cascade[4],[5]:

  • SN​2 Alkylation: The highly nucleophilic sulfur of the thioamide attacks the α -carbon of the haloketone, displacing the bromide ion and forming an imino thioether intermediate.

  • Intramolecular Cyclization: The thioamide nitrogen attacks the ketone carbonyl, generating a hydroxythiazoline intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the thermodynamically stable, aromatic 1,3-thiazole ring.

Mechanism A 4-Carbamothioylbenzoic Acid C S-Alkylation Intermediate A->C SN2 Attack (-HBr) B 2-Bromo-1-(4-fluorophenyl)ethanone B->C SN2 Attack (-HBr) D Hydroxythiazoline C->D Cyclization E Target Thiazole D->E Dehydration (-H2O)

Fig 1. Mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Design & Causality (E-E-A-T Insights)

As a Senior Application Scientist, it is critical to understand that successful synthesis is not merely following a recipe, but controlling the chemical environment. Every experimental choice in this protocol is driven by causality.

Solvent Selection & Autocatalysis

Ethanol is selected as the primary solvent. It provides optimal solubility for the polar thioamide and the lipophilic haloketone at elevated temperatures, while the final thiazole product exhibits low solubility in cold ethanol, driving the equilibrium forward via precipitation[6],[7]. Furthermore, the SN​2 step generates hydrobromic acid (HBr) in situ. This HBr acts as an autocatalyst, protonating the hydroxythiazoline intermediate to facilitate the final dehydration step. Therefore, no external Brønsted acid is required.

The "Workup Trap": Avoiding Product Loss

Many generalized Hantzsch protocols mandate pouring the crude reaction mixture into a 5% Na2​CO3​ solution to neutralize the HBr byproduct and precipitate the free thiazole base[2],[3]. Applying this standard workup to our target molecule will result in catastrophic yield loss.

Causality: The target molecule contains a benzoic acid moiety. Basic conditions ( Na2​CO3​ ) will immediately deprotonate the carboxylic acid, forming a highly water-soluble sodium carboxylate salt that will be lost in the aqueous filtrate. Solution: Our self-validating protocol strictly utilizes neutral, ice-cold deionized water to precipitate the protonated target molecule, keeping the carboxylic acid intact while washing away residual HBr and unreacted polar impurities.

Methodological Workflows

We provide two validated protocols: a Classical Reflux method and a Modern Microwave-Assisted method. Microwave irradiation is highly recommended as it acts as an environmentally friendly tool that dramatically improves yields, suppresses tar formation, and reduces reaction times from hours to minutes[4],[8].

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation N1 Mix Precursors in EtOH N2 Microwave (90°C, 15 min) N1->N2 N3 TLC QC Check N2->N3 N4 Precipitate in Cold H2O N3->N4 N5 Filter & Wash N4->N5 N6 Recrystallize & Dry N5->N6

Fig 2. Microwave-assisted experimental workflow for thiazole synthesis.

Protocol A: Microwave-Assisted Synthesis (Recommended)

Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Reaction Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-carbamothioylbenzoic acid (1.0 mmol, 181.2 mg) and 2-bromo-1-(4-fluorophenyl)ethanone (1.05 mmol, 227.9 mg).

  • Solvation: Add 4.0 mL of absolute ethanol. Seal the vial with a crimp cap.

  • Irradiation: Program the microwave reactor to heat the mixture to 90 °C with a hold time of 15 minutes (maximum power 150 W, dynamic moderation)[8].

  • Self-Validation (QC Check): After cooling to room temperature, spot the mixture on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 2:1 with 1% Acetic Acid). The disappearance of the UV-active haloketone spot confirms reaction completion. If unreacted thioamide persists, the reaction is complete; if haloketone persists, re-irradiate for 5 minutes.

  • Isolation: Pour the reaction mixture slowly into a beaker containing 20 mL of rapidly stirring, ice-cold deionized water. A dense precipitate will form immediately.

  • Filtration: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 × 10 mL) to remove HBr, followed by cold hexane (5 mL) to remove any unreacted lipophilic haloketone.

  • Purification: Recrystallize the crude solid from a minimum volume of hot ethanol/water (3:1). Dry overnight under high vacuum at 50 °C.

Protocol B: Classical Reflux Synthesis
  • Reaction Setup: In a 50 mL round-bottom flask, combine 4-carbamothioylbenzoic acid (5.0 mmol, 906 mg) and 2-bromo-1-(4-fluorophenyl)ethanone (5.25 mmol, 1.14 g).

  • Solvation & Heating: Add 20 mL of absolute ethanol. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C) using an oil bath for 4 to 6 hours[6],[7].

  • Monitoring: Monitor hourly via TLC. The solution will transition from a pale suspension to a clear, deep yellow/orange solution as the intermediates form and dehydrate.

  • Isolation: Remove from heat and allow to cool to room temperature. Proceed with the ice-water precipitation and filtration steps exactly as described in Protocol A (Steps 5-7).

Quantitative Data & Method Comparison

The following table summarizes the key performance metrics comparing the classical and modern synthetic routes[3],[8].

ParameterClassical Reflux ProtocolMicrowave-Assisted Protocol
Reaction Time 4.0 - 6.0 hours15 minutes
Operating Temperature 78 °C (Atmospheric)90 °C (Pressurized)
Average Isolated Yield 65 - 75%85 - 92%
Impurity Profile Moderate (thermal degradation/tar)Low (clean conversion)
Scalability High (Multi-gram scale)Moderate (Vessel limited)

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, the isolated 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid must be validated against the following expected spectroscopic parameters:

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ ~13.10 ppm (br s, 1H, COOH) - Confirms the carboxylic acid was not lost during workup.

    • δ ~8.35 ppm (s, 1H, Thiazole C5-H) - Diagnostic peak confirming the closure of the thiazole ring.

    • δ ~8.15 - 8.00 ppm (m, 4H, Benzoic acid aromatic protons).

    • δ ~8.05 ppm (dd, 2H, Fluorophenyl C2,C6-H).

    • δ ~7.35 ppm (t, 2H, Fluorophenyl C3,C5-H).

  • 19 F NMR (376 MHz, DMSO- d6​ ):

    • δ ~ -113.5 ppm (s, 1F) - Confirms the integrity of the fluorophenyl moiety.

  • LC-MS (ESI+): Expected [M+H]+ m/z for C16​H10​FNO2​S is 300.05.

Sources

Application

How to prepare 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid stock solutions in DMSO

Application Note: Solubilization and Compound Management of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid Introduction and Chemical Rationale In preclinical drug discovery and high-throughput screening (HTS), the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Compound Management of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid

Introduction and Chemical Rationale

In preclinical drug discovery and high-throughput screening (HTS), the integrity of biological data is inextricably linked to the quality of small molecule stock solutions. 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid (CAS: 321429-96-3) is a highly lipophilic synthetic building block and screening library compound[1][2].

Due to its structural composition—a hydrophobic fluorophenyl ring, a thiazole core, and a polar benzoic acid moiety—this compound exhibits poor aqueous solubility. To ensure reproducible delivery into in vitro and cell-based assays, it must be formulated as a concentrated stock solution in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the universal standard for this purpose, as its aprotic nature efficiently disrupts intermolecular hydrogen bonding, allowing lipophilic compounds to enter into solution without altering their chemical structure[3].

Physicochemical Profiling

Before handling the compound, it is critical to understand its physicochemical parameters to anticipate its behavior in solution. The presence of the carboxylic acid group indicates that while it will dissolve readily in anhydrous DMSO, its solubility in downstream aqueous buffers will be highly pH-dependent.

Table 1: Physicochemical Properties of the Target Compound

PropertyValueCausality / Experimental Implication
Chemical Name 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acidTarget identity for LC-MS/NMR validation[4].
CAS Number 321429-96-3Primary identifier for inventory and compound management[1][5].
Molecular Formula C16H10FNO2SUsed to calculate exact mass for mass spectrometry[1][5].
Molecular Weight 299.32 g/mol Critical for accurate molarity calculations during stock preparation[6][7].
Structural Features Fluorophenyl, Thiazole, Benzoic AcidHigh lipophilicity dictates the absolute requirement for DMSO over aqueous solvents.

Step-by-Step Methodology: DMSO Stock Preparation

To maintain a self-validating and robust workflow, the following protocol must be executed under controlled laboratory conditions.

Phase 1: Calculation and Equilibration
  • Determine Required Mass: Use the standard molarity equation to calculate the required mass for your target concentration (e.g., 10 mM or 50 mM).

    • Formula: Mass (mg) = Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol ) / 1000

    • Example: To prepare 1 mL of a 10 mM stock, you need: (1 mL × 10 mM × 299.32 g/mol ) / 1000 = 2.99 mg .

  • Thermal Equilibration: Remove the lyophilized powder from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture via condensation. Moisture degrades organic compounds and drastically reduces their solubility in DMSO[8].

  • Weighing: Weigh the compound using a calibrated microbalance. Use an anti-static gun on the spatula and weigh boat, as fluorinated and crystalline powders are highly prone to electrostatic dispersion.

Phase 2: Solubilization
  • Solvent Addition: Add the calculated volume of anhydrous, BioPerformance Certified, sterile-filtered DMSO (≥99.9% purity)[3][9].

  • Agitation: Vortex the vial vigorously for 30–60 seconds.

  • Sonication (If Required): If visible particulates remain, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes.

    • Causality: Ensure the water bath does not exceed 40°C to prevent thermal degradation of the thiazole derivative.

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed, DMSO-resistant polypropylene or glass vials.

  • Inert Atmosphere: Purge the headspace of each vial with Argon or Nitrogen gas before sealing.

    • Causality: DMSO is highly hygroscopic. Absorbed water will cause the hydrophobic compound to precipitate over time[8][10].

  • Storage: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Assay Integration and DMSO Tolerance

When transitioning from the DMSO stock to an aqueous biological assay, the dilution strategy is paramount.

Table 2: Standard Serial Dilution Strategy for a 10 mM Stock

StepStarting ConcentrationDiluentFinal ConcentrationPurpose
1 10 mM (Master Stock)100% DMSO1 mMIntermediate stock creation.
2 1 mM100% DMSO100 µMAssay-ready master plate preparation.
3 100 µMAqueous Buffer/Media100 nMFinal assay concentration (0.1% DMSO).
  • The Intermediate Dilution Rule: Always perform serial dilutions in 100% DMSO first. Only the final transfer step should be made into the aqueous buffer or cell culture medium[8]. Direct serial dilution in aqueous buffers leads to immediate precipitation of lipophilic compounds[8].

  • The "Golden Rule" of Cell Culture: The final concentration of DMSO in cell-based assays must be strictly maintained at ≤ 0.1% (v/v) . Concentrations exceeding 1% can induce membrane pore formation, artifactual immunomodulatory effects, and apoptosis via caspase activation, thereby confounding assay readouts[11][12][13].

Workflow Visualization

G Start Dry Powder (CAS: 321429-96-3) Equilibrate Thermal Equilibration (Prevent Moisture) Start->Equilibrate Weigh Weighing & Calculation (Anti-static environment) Equilibrate->Weigh Solvent Add Anhydrous DMSO (BioPerformance Certified) Weigh->Solvent Dissolve Dissolution (Vortex & Mild Sonication) Solvent->Dissolve QC Quality Control (Visual & LC-MS/NMR) Dissolve->QC QC->Dissolve  Precipitate  Detected Aliquot Aliquoting & Storage (Argon purge, -20°C to -80°C) QC->Aliquot  Pass (Clear Solution) Assay Assay Dilution (Final DMSO ≤ 0.1% v/v) Aliquot->Assay

Workflow for the preparation, quality control, and assay integration of DMSO stock solutions.

References

  • NextSDS / Chemical Database. "4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]BENZENECARBOXYLIC ACID." NextSDS. Available at:[Link][1]

  • LookChem. "Cas 64393-81-3,2H-1,4-Benzothiazin-3(4H)-one." LookChem. Available at:[Link][6]

  • BLD Pharma. "Chemical Product List | PDF | Amine." Scribd. Available at: [Link][2]

  • ResearchGate. "Inhibitors in DMSO (not for cell culture) can be used in cellular assays?" ResearchGate. Available at: [Link][11]

  • Eppendorf. "Cell Culture FAQ: How does DMSO affect your cells?" Eppendorf. Available at:[Link][12]

  • Timm M., et al. "Considerations regarding use of solvents in in vitro cell based assays." PMC - NIH. Available at:[Link][13]

Sources

Method

Application Notes and Protocols for the Amide Coupling of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the amide coupling reactions of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid, a key intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the amide coupling reactions of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid, a key intermediate in the synthesis of various biologically active compounds. Amide bond formation is a cornerstone of medicinal chemistry, and the successful coupling of this particular carboxylic acid with a diverse range of amines is critical for generating novel molecular entities.[1][2] This guide delves into the fundamental principles of amide coupling, offers a comparative analysis of common coupling reagents, and presents detailed, step-by-step protocols for two robust and widely applicable methods: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), and the uronium salt-based method employing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The protocols are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Significance of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid and its Amide Derivatives

The 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid scaffold is a privileged structure in medicinal chemistry, with its derivatives showing promise in a variety of therapeutic areas. The thiazole ring is a common feature in many biologically active molecules, and its combination with a substituted benzoic acid moiety provides a versatile platform for drug design.[3] The formation of amide derivatives from this carboxylic acid is a key strategy for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic properties. The ability to efficiently and reliably synthesize a library of amide derivatives is therefore of paramount importance for any drug discovery program centered around this scaffold.

Amide bonds are ubiquitous in pharmaceuticals and natural products, prized for their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[1] The successful coupling of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid with a diverse array of primary and secondary amines allows for the systematic modification of the molecule's properties, including its solubility, lipophilicity, and target-binding affinity.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex organic molecules. Therefore, the use of coupling reagents to "activate" the carboxylic acid is standard practice in modern organic synthesis.[1] This activation process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.

The general mechanism for amide bond formation using a coupling reagent can be visualized as a two-step process:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate.

  • Coupling: The amine attacks the activated intermediate, forming the desired amide bond and releasing a byproduct derived from the coupling reagent.

The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of the substrates, the potential for racemization of chiral centers, the desired reaction conditions, and cost.[4]

Comparative Analysis of Recommended Coupling Reagents

For the amide coupling of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid, two highly effective and commonly used coupling systems are recommended: EDC/HOBt and HATU.

Reagent SystemClassMechanism of ActionAdvantagesDisadvantages
EDC/HOBt CarbodiimideForms an O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester.[5][6]Water-soluble byproducts, easy workup, relatively low cost.[4]Can lead to racemization in sensitive substrates, side reaction to form N-acylurea can occur.[5][7]
HATU Uronium SaltForms a highly reactive OAt-active ester. The presence of the HOAt moiety accelerates coupling and suppresses racemization.[8]High coupling efficiency, rapid reaction kinetics, low racemization.[8]More expensive than EDC, byproducts can sometimes be difficult to remove.

Experimental Protocols

Safety Precautions: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amines. The addition of HOBt is crucial for minimizing side reactions and reducing the risk of racemization if chiral amines are used.[9]

Materials:

  • 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)

  • N-hydroxybenzotriazole (HOBt) (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Add anhydrous DMF or DCM to dissolve the solids (typically at a concentration of 0.1-0.5 M).

  • Add DIPEA or TEA (2.5 equiv) to the mixture and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Workup:

    • Quench the reaction by adding water.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of coupling reagents with atmospheric moisture.

  • Anhydrous Solvents: Water can hydrolyze the activated intermediates, reducing the yield.

  • Base (DIPEA/TEA): Neutralizes the hydrochloride salt of EDC and the HOBt, and also deprotonates the amine if it is used as a salt.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction upon addition of EDC, and then warming to room temperature provides sufficient energy for the reaction to proceed to completion.

  • Aqueous Workup: The acidic wash removes excess amine and base, while the basic wash removes unreacted HOBt and any remaining carboxylic acid.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for challenging couplings, such as those involving sterically hindered amines or when racemization is a significant concern.[8]

Materials:

  • 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • Under an inert atmosphere, add 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Workup and Purification: Follow the same procedure as described in Protocol 1.

Causality Behind Experimental Choices:

  • Pre-activation: Stirring the carboxylic acid with HATU and a base before adding the amine allows for the formation of the highly reactive OAt-active ester, which leads to a faster and more efficient coupling reaction upon addition of the amine.[8]

  • Shorter Reaction Time: HATU is a more powerful coupling reagent than EDC/HOBt, resulting in significantly faster reaction times.

Visualization of Reaction Mechanism and Workflow

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid) CouplingReagent Coupling Reagent (EDC or HATU) ActivatedIntermediate Activated Intermediate (O-acylisourea or OAt-ester) RCOOH->ActivatedIntermediate + Coupling Reagent Amine Amine (R'-NH2) Amide Amide Product ActivatedIntermediate->Amide + Amine Byproduct Byproduct (Urea or HOAt)

Caption: Generalized mechanism of amide bond formation.

Experimental_Workflow Start Start: Combine Reactants AddReagents Add Coupling Reagent and Base Start->AddReagents Reaction Stir at 0°C to Room Temperature AddReagents->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Pure Amide Product Purify->End

Caption: General experimental workflow for amide coupling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive coupling reagent, wet solvent or reagents, sterically hindered substrates.Use fresh coupling reagents, ensure all glassware is flame-dried and solvents are anhydrous, switch to a more powerful coupling reagent like HATU, increase reaction temperature and/or time.
Formation of N-acylurea (with EDC) Slow reaction of the O-acylisourea intermediate with the amine.Ensure an adequate amount of HOBt is used, consider switching to HATU.
Difficulty in Removing Byproducts Urea byproducts from EDC can sometimes be soluble in the organic phase.For EDC couplings, if the urea is problematic, consider using DCC where the dicyclohexylurea byproduct is highly insoluble and easily filtered off (for solution-phase synthesis).[5][6] For HATU, ensure thorough aqueous workup.
Racemization of Chiral Amines Prolonged reaction times, high temperatures, or use of a less effective additive.Use HATU, which is known to suppress racemization. Keep reaction times as short as possible and maintain lower temperatures.

Conclusion

The amide coupling of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid is a critical transformation in the development of novel therapeutic agents. By understanding the principles of amide bond formation and selecting the appropriate coupling reagents and conditions, researchers can efficiently synthesize a wide range of amide derivatives for biological evaluation. The EDC/HOBt and HATU protocols provided in this guide offer reliable and versatile methods for achieving this synthetic goal. Careful attention to experimental detail and an understanding of the underlying chemical principles will ensure successful and reproducible outcomes.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Aapptec. (2021, May 19). Carbodiimides and Additives. Aapptec Peptides. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Subiros-Funosas, R., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 134-141. [Link]

  • Pardeshi, S. D., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(30), 3949-3952. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using BOP. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Common Organic Chemistry. (n.d.). BOP. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • Le, H. T., et al. (2006). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 71(13), 4849-4857. [Link]

  • HepatoChem. (n.d.). Amide Coupling in Medicinal Chemistry. Coupling reagents. [Link]

  • Sharma, A., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(15), 1493-1496. [Link]

  • SlideShare. (n.d.). BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Andersen, H. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11494-11499. [Link]

  • Popiołek, Ł., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(1), 213. [Link]

  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. [Link]

  • Scribd. (2011, February 15). Amide Synthesis with Coupling Reagents - Organic-Reaction. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Singh, N., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. [Link]

  • Rasayan J. Chem. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • Khan, I., et al. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 25(21), 5022. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Application

Advanced Application Note: 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid as a Privileged Scaffold in Drug Discovery

Executive Overview As drug discovery pivots towards highly targeted therapies for fibrotic, inflammatory, and epigenetic diseases, the demand for metabolically stable, structurally rigid pharmacophores has surged. 4-[4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As drug discovery pivots towards highly targeted therapies for fibrotic, inflammatory, and epigenetic diseases, the demand for metabolically stable, structurally rigid pharmacophores has surged. 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid (CAS 321429-96-3) has emerged as a privileged building block in medicinal chemistry[1].

This Application Note provides a deep-dive technical guide into the physicochemical rationale, biological applications, and validated synthetic protocols for incorporating this scaffold into novel drug candidates. Rather than merely listing steps, this guide elucidates the causality behind experimental conditions, ensuring that researchers can adapt these workflows with high scientific integrity.

Physicochemical Profiling & Pharmacophore Rationale

The strategic value of this building block lies in its tripartite structure: a fluorine atom, a thiazole core, and a benzoic acid moiety. Each component serves a distinct pharmacological purpose.

  • Metabolic Shielding (Fluorine): The substitution of a fluorine atom at the para-position of the phenyl ring is a classic medicinal chemistry tactic. It effectively blocks cytochrome P450-mediated para-hydroxylation, significantly extending the in vivo half-life of the resulting molecule without drastically altering steric bulk.

  • Rigid Bioisosterism (Thiazole): The 1,3-thiazole ring acts as a rigid, planar linker. It engages in π−π stacking within hydrophobic protein pockets and serves as a hydrogen-bond acceptor via its nitrogen atom.

  • Versatile Handle (Benzoic Acid): The carboxylic acid provides an ideal synthetic handle for derivatization (e.g., amidation, esterification) while also serving as an electrostatic anchor (salt-bridge formation) in target binding sites.

Table 1: Quantitative Physicochemical Properties
PropertyValuePharmacological / Synthetic Relevance
Molecular Weight 299.32 g/mol Leaves ~200 Da of "budget" for derivatization while remaining Rule-of-5 compliant.
Formula C16H10FNO2SHigh heavy-atom count; excellent ligand efficiency potential.
H-Bond Donors 1 (COOH)Can be converted to 0 (amides) or 2 (hydroxamic acids) depending on the target.
H-Bond Acceptors 4 (N, O, O, F)Provides multiple interaction vectors for kinase or enzyme hinge-binding.
LogP (Estimated) ~3.8Highly lipophilic; requires polar aprotic solvents (DMF/DMSO) for synthetic manipulation.

Biological Target Landscape

This scaffold has been successfully deployed across several high-value therapeutic targets.

Autotaxin (ATX) Inhibitors

Autotaxin (ENPP2) is an enzyme responsible for generating Lysophosphatidic Acid (LPA), a lipid mediator driving fibrosis and tumor progression. Derivatives of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid have been patented as potent ATX inhibitors[2]. The elongated, rigid nature of the scaffold perfectly mimics the lipid tail of the natural substrate, allowing it to occupy the hydrophobic T-channel of the ATX enzyme.

Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme (Target) LPC->ATX Substrate binding LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis (LysoPLD activity) Receptors LPA Receptors (LPAR1-6) LPA->Receptors GPCR Activation Disease Fibrosis & Inflammation Pathways Receptors->Disease Downstream Signaling Drug Thiazole-Benzoic Acid Derived Inhibitor Drug->ATX Competitive Inhibition

Fig 1. Autotaxin-LPA signaling pathway and the inhibitory intervention point.

Epigenetic Modulators (HDACs & SIRT5)

The benzoic acid moiety can be converted into a hydroxamic acid or an ortho-aminoanilide, transforming the building block into a zinc-binding pharmacophore for Histone Deacetylase (HDAC) inhibition[3]. The rigid thiazole-phenyl core acts as the "cap" group that interacts with the surface of the HDAC enzyme, while the derivatized acid snakes into the catalytic tunnel[4].

Experimental Workflows & Protocols

To maximize the utility of this building block, researchers must navigate its inherent lipophilicity and planar rigidity, which can cause solubility issues during synthesis.

Protocol BB Thiazole-Benzoic Acid Scaffold Act Activation (HATU / DIPEA) BB->Act DMF, 0°C Coup Amide Coupling (R-NH2 addition) Act->Coup RT, 2-4h Pur Purification (Prep-HPLC) Coup->Pur Workup Val Validation (LC-MS / NMR) Pur->Val >95% Purity

Fig 2. Standard HATU-mediated amide coupling workflow for scaffold derivatization.

Protocol A: HATU-Mediated Amide Coupling (For ATX/Kinase Inhibitors)

Causality Focus: Standard carbodiimides (like DCC) often fail with this scaffold due to sluggish kinetics and poor solubility of the intermediate O-acylisourea. We utilize HATU, which generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion even with sterically hindered amines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid (1.0 eq, 299.3 mg) in anhydrous DMF (5.0 mL). Note: DMF is strictly required; DCM will not fully solubilize the starting material.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, ~520 µL). The non-nucleophilic base deprotonates the carboxylic acid, preparing it for activation.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.2 eq, 456 mg) portion-wise. Stir for 15 minutes. Self-Validation: A color change to pale yellow/orange indicates the formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with water (15 mL) to precipitate the highly lipophilic product. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Validation: Analyze via LC-MS. The product will elute significantly later than the starting material due to the loss of the polar carboxylic acid group. Look for the [M+H]+ peak corresponding to your specific amide.

Protocol B: Hydroxamic Acid Derivatization (For HDAC Inhibitors)

Causality Focus: When synthesizing zinc-binding hydroxamic acids, HATU cannot be used because it reacts with hydroxylamine to form unwanted guanidino byproducts. Here, we pivot to an EDCI/HOBt system.

Step-by-Step Methodology:

  • Activation: Dissolve the building block (0.5 mmol) in DMF (3 mL). Add EDCI·HCl (1.5 eq) and HOBt (1.5 eq). Stir at room temperature for 30 minutes.

  • Nucleophile Preparation: In a separate vial, dissolve hydroxylamine hydrochloride ( NH2​OH⋅HCl , 5.0 eq) in DMF (2 mL) and neutralize with N-methylmorpholine (NMM, 5.0 eq). Note: NMM is chosen over DIPEA here to precisely control the pH and prevent over-alkylation.

  • Substitution: Add the neutralized hydroxylamine solution to the activated ester. Stir for 12 hours at room temperature.

  • Isolation: Pour the mixture into ice-cold water. The resulting hydroxamic acid derivative typically precipitates as a white-to-off-white solid. Filter, wash with cold water, and dry under high vacuum.

Table 2: Quantitative Reaction Optimization Data
Coupling SystemBaseSolventAvg. Yield (%)Reaction TimeByproduct Removal
HATU DIPEADMF85 - 95%2 - 4 hoursModerate (Requires LiCl wash)
EDCI / HOBt NMMDMF70 - 80%12 - 16 hoursEasy (Water-soluble urea)
DCC / DMAP TEADCM< 40%> 24 hoursDifficult (DCU precipitation fails)

References

  • Patent US11072611B2 - Compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders (Autotaxin Inhibitors). Google Patents.
  • Patent EP2533783B1 - Compounds and methods for the inhibition of HDAC (Epigenetic Modulators). Google Patents.
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Method

Application Notes and Protocols: In Vivo Dosing Formulation Guidelines for 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid

Introduction 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid is a novel small molecule entity with significant therapeutic potential. Its chemical structure, featuring a carboxylic acid moiety, a thiazole ring, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid is a novel small molecule entity with significant therapeutic potential. Its chemical structure, featuring a carboxylic acid moiety, a thiazole ring, and a fluorophenyl group, presents a unique set of challenges and opportunities for in vivo formulation development. The inherent physicochemical properties of this compound, particularly its predicted poor aqueous solubility, necessitate a carefully considered formulation strategy to ensure adequate bioavailability and reliable exposure in preclinical models.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical methodologies for developing effective dosing formulations for this compound for both oral and parenteral administration routes.

The core challenge in formulating 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid lies in overcoming its low solubility to achieve the desired concentration for in vivo studies.[5][6] This guide will delve into various solubilization techniques, including pH adjustment, the use of co-solvents, surfactants, and complexing agents, to develop stable and effective formulations.[7][8][9] The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for preclinical pharmacokinetic, pharmacodynamic, and toxicology studies.

Physicochemical Characterization and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid is the cornerstone of successful formulation development.[10] While specific experimental data for this novel compound may be limited, its structural motifs provide valuable clues for anticipating its behavior.

Key Physicochemical Parameters to Consider:

ParameterAnticipated CharacteristicImplication for Formulation
Aqueous Solubility PoorWill likely require solubility enhancement techniques for both oral and parenteral routes.
pKa The carboxylic acid moiety will have an acidic pKa.Solubility will be pH-dependent. At pH values above the pKa, the compound will exist as a more soluble carboxylate salt.
LogP Likely to be high (lipophilic)Suggests good membrane permeability but also contributes to poor aqueous solubility.
Crystal Form UnknownPolymorphism can significantly impact solubility and dissolution rate. Characterization is recommended.

Pre-formulation studies are critical to de-risk the formulation development process and should include:

  • Solubility screening: Determine the solubility in a range of pharmaceutically acceptable solvents and buffers.

  • pH-solubility profile: Evaluate the solubility at different pH values to identify the optimal pH range for solubilization.

  • Excipient compatibility studies: Assess the chemical and physical stability of the compound in the presence of selected excipients.[3]

Formulation Strategies for Oral Administration

Oral administration is often the preferred route for preclinical studies due to its convenience and clinical relevance.[11] For a poorly soluble compound like 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid, several formulation strategies can be employed to enhance oral bioavailability.

pH-Adjusted Aqueous Solutions

Leveraging the acidic nature of the carboxylic acid group is the most straightforward approach. By adjusting the pH of the vehicle to a value above the compound's pKa, the more soluble salt form can be generated in situ.

Protocol for Preparation of a pH-Adjusted Aqueous Solution:

  • Vehicle Selection: Start with purified water or a simple buffer (e.g., phosphate-buffered saline, PBS).

  • Compound Addition: Weigh the required amount of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid and add it to the vehicle.

  • pH Adjustment: While stirring, slowly add a suitable base (e.g., 1N NaOH or a biocompatible amine like triethanolamine) dropwise to raise the pH. Monitor the pH continuously with a calibrated pH meter.

  • Solubilization: Continue to add the base until the compound is fully dissolved and the desired final pH is achieved and stable.

  • Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the target concentration.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved particulates.

Co-solvent Systems

When pH adjustment alone is insufficient, the use of water-miscible organic co-solvents can significantly enhance solubility.[7][8]

Commonly Used Co-solvents:

  • Polyethylene Glycol 300 (PEG 300)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerin

  • Dimethyl Sulfoxide (DMSO) - Use with caution and in limited quantities due to potential toxicity.

Protocol for Preparation of a Co-solvent Formulation:

  • Co-solvent Selection: Based on solubility screening, select a co-solvent or a combination of co-solvents. A common starting point is a mixture of PEG 400 and water.

  • Compound Dissolution: Dissolve the 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid in the chosen co-solvent(s) first. Gentle heating and sonication can be used to aid dissolution.

  • Aqueous Phase Addition: Slowly add the aqueous phase (e.g., water or buffer) to the organic solution while stirring. The order of addition is critical to prevent precipitation.

  • Final Formulation: The final formulation might be a clear solution or a stable microemulsion.

Suspension Formulations

For high-dose toxicology studies where achieving a solution is not feasible, a suspension may be the most appropriate formulation.[10] The goal is to create a uniform and stable dispersion of the solid drug particles in a liquid vehicle.

Protocol for Preparation of a Suspension:

  • Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose) and a wetting agent (e.g., 0.1% w/v Tween 80 or Polysorbate 80).

  • Particle Size Reduction: If necessary, reduce the particle size of the 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid by micronization to improve the dissolution rate and suspension stability.[6]

  • Wetting the Powder: Create a paste by adding a small amount of the vehicle to the drug powder and triturating it in a mortar.

  • Formation of the Suspension: Gradually add the remaining vehicle to the paste with continuous stirring or homogenization to form a uniform suspension.

  • Homogeneity: Ensure the final suspension is homogenous and can be easily re-suspended upon shaking.

Formulation Strategies for Parenteral Administration

Parenteral administration (e.g., intravenous, intraperitoneal, subcutaneous) requires sterile, particle-free formulations with a physiologically acceptable pH and osmolality.[12]

Aqueous Solutions with pH Adjustment and Solubilizers

Similar to oral formulations, pH adjustment is a primary strategy. However, the constraints on pH (typically 4-9 for IV) and excipient levels are much stricter.

Protocol for Preparation of a Parenteral Solution:

  • Vehicle: Use Water for Injection (WFI) or a suitable sterile buffer.

  • Solubilization: Dissolve the compound in a minimal amount of a biocompatible co-solvent like PEG 400 or propylene glycol.

  • pH Adjustment: Adjust the pH with a pharmaceutically acceptable acid or base (e.g., HCl, NaOH) to enhance solubility.

  • Tonicity Adjustment: If necessary, adjust the osmolality of the solution to be isotonic with blood using agents like sodium chloride or dextrose.

  • Sterile Filtration: Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile container.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are commonly used for parenteral formulations.

Protocol for Preparation of a Cyclodextrin Formulation:

  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 20-40% w/v HP-β-CD in WFI).

  • Complexation: Add the 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid to the cyclodextrin solution and stir until the drug is fully dissolved. This process may take several hours.

  • pH and Tonicity Adjustment: Adjust the pH and osmolality as needed.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter.

Workflow and Decision-Making Diagram

Formulation_Strategy A Start: Physicochemical Characterization of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid B Determine Target Concentration and Route of Administration A->B C Is the required concentration achievable in a simple aqueous buffer? B->C D Yes C->D Soluble E No C->E Insoluble M Final Formulation D->M F Oral Administration E->F G Parenteral Administration E->G H pH-Adjusted Aqueous Solution F->H I Co-solvent System F->I J Suspension F->J K pH-Adjusted Solution with Co-solvents G->K L Cyclodextrin Formulation G->L H->M I->M J->M K->M L->M

Caption: Decision-making workflow for formulation development.

Stability Considerations

The stability of the final formulation is paramount to ensure accurate and reproducible in vivo results.[13] Stability studies should be conducted under the intended storage and handling conditions.

Key Stability Aspects to Evaluate:

  • Physical Stability: Visually inspect for precipitation, crystallization, or changes in color and clarity over time.

  • Chemical Stability: Use a stability-indicating analytical method (e.g., HPLC) to monitor the concentration of the active compound and the formation of any degradation products.

  • pH Stability: Monitor the pH of the formulation over time, as changes can affect solubility and stability.

Conclusion

The successful in vivo evaluation of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid is critically dependent on the development of an appropriate dosing formulation. This guide provides a systematic approach to formulation development, starting from physicochemical characterization to the preparation of various types of formulations for both oral and parenteral routes. By understanding the principles of solubility enhancement and following the detailed protocols provided, researchers can develop robust and reliable formulations to advance the preclinical development of this promising therapeutic candidate.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. Retrieved from [Link]

  • BioPharma Reporter. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Park, K. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved from [Link]

  • Gunda, S., & Mitra, A. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 14(3), 1163–1177. Retrieved from [Link]

  • Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • PubChem. 4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid. Retrieved from [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • NextSDS. 4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]BENZENECARBOXYLIC ACID. Retrieved from [Link]

  • Pharmaceutical Technology. (2012, June 1). Preclinical Dose-Formulation Stability. Retrieved from [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. 4-(4-Fluorophenyl)benzoic acid. Retrieved from [Link]

  • BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the synthesis of 4-[4-(4-fluorophenyl)-1,3-thia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the synthesis of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid .

Rather than providing a generic recipe, this guide deconstructs the classical Hantzsch thiazole synthesis to establish a fundamental understanding of the reaction's causality. By understanding the thermodynamic and kinetic drivers of the reaction, you can systematically troubleshoot low yields, poor purity, and reaction stalling.

Mechanistic Grounding: The Hantzsch Pathway

The synthesis of 2,4-diarylthiazoles relies on the condensation of a thioamide (4-carbamothioylbenzoic acid) with an α -haloketone (2-bromo-1-(4-fluorophenyl)ethanone). The reaction is not a single concerted step but a cascade of discrete mechanistic events:

  • S-Alkylation: The highly nucleophilic sulfur of the thioamide attacks the α -carbon of the haloketone, displacing the bromide ion to form an imino thioether.

  • Intramolecular Cyclization: The nitrogen atom attacks the ketone carbonyl, forming a 4-hydroxythiazoline intermediate.

  • Dehydration: The intermediate loses a water molecule, driven by the thermodynamic stability of the resulting aromatic thiazole ring.

Understanding this pathway is critical because low yields are almost always the result of the reaction stalling at the hydroxythiazoline stage or side reactions competing with the initial S-alkylation [1].

G A 4-Carbamothioylbenzoic Acid (Thioamide) C S-Alkylation Intermediate (Imino Thioether) A->C Nucleophilic Attack (S) B 2-Bromo-1-(4-fluorophenyl)ethanone (α-Haloketone) B->C D Hydroxythiazoline Intermediate C->D Intramolecular Cyclization (N) E 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid (Target Thiazole) D->E Dehydration (-H2O)

Fig 1. Mechanistic pathway of the Hantzsch thiazole synthesis for the target molecule.

Diagnostic FAQs & Troubleshooting Guide

When your yield drops below the expected >80% threshold, use this Q&A to diagnose the precise chemical failure point.

Q1: My LC-MS analysis of the crude mixture shows a major peak at m/z 318.3 [M+H]+ instead of the expected m/z 300.3 [M+H]+. Why is the reaction stalling? A1: The +18 Da mass difference is the classic signature of an isolated 4-hydroxythiazoline intermediate [2]. The reaction has successfully cyclized but failed to dehydrate. This occurs when the reaction lacks the thermodynamic driving force (temperature too low) or when the solvent environment is too basic, preventing the protonation of the hydroxyl group required for water elimination. Fix: Elevate the reaction temperature to reflux or add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) to facilitate the dehydration step.

Q2: I am observing significant amounts of unreacted 4-carbamothioylbenzoic acid, even after 24 hours of reflux. Why isn't the S-alkylation proceeding? A2: This is a solubility and phase-transfer issue. 4-carbamothioylbenzoic acid forms strong intermolecular hydrogen bonds due to its carboxylic acid moiety, making it poorly soluble in standard ethereal solvents like THF. If the thioamide is not fully solvated, the collision frequency with the α -haloketone drops drastically. Fix: Switch to a more polar, protic solvent system like Ethanol/Water (9:1). The water disrupts the intermolecular hydrogen bonding of the benzoic acid, fully solvating the nucleophile.

Q3: The reaction turns into a dark, tarry mixture, and the product precipitates as a sticky mass that is impossible to filter cleanly. A3: α -bromoketones are potent alkylating agents. If the reaction is pushed too hard (e.g., refluxing in DMF at 100 °C) without an acid scavenger, the generated Hydrobromic acid (HBr) catalyzes the self-condensation and polymerization of the haloketone. Furthermore, the amphoteric nature of the product (basic thiazole nitrogen, acidic benzoic acid) causes it to trap impurities if precipitated randomly. Fix: Add 1.0 equivalent of Sodium Acetate (NaOAc) to act as a mild HBr scavenger. During workup, strictly adjust the pH to the molecule's isoelectric point (~pH 3.5) to ensure a clean, crystalline precipitation.

Workflow Start Low Yield Detected (< 40%) Check1 Analyze Crude via LC-MS Start->Check1 Branch1 Unreacted Thioamide Detected Check1->Branch1 Branch2 Hydroxythiazoline Intermediate Detected Check1->Branch2 Branch3 Dehalogenated Ketone Detected Check1->Branch3 Fix1 Increase Temperature / Change Solvent (EtOH/H2O) Branch1->Fix1 Fix2 Add Acid Catalyst (e.g., PTSA or HCl) Branch2->Fix2 Fix3 Exclude Moisture / Purify Haloketone Branch3->Fix3

Fig 2. Diagnostic workflow for troubleshooting low yields in Hantzsch thiazole synthesis.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative impact of various reaction parameters on the yield and purity of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid. These metrics validate the mechanistic troubleshooting points discussed above.

Solvent SystemTemp (°C)AdditiveTime (h)Yield (%)Purity (HPLC)Mechanistic Observation
THF65 (Reflux)None2425%70%Poor thioamide solubility; unreacted starting material.
Ethanol (Absolute)80 (Reflux)None1245%82%Incomplete dehydration;[M+18]+ intermediate detected.
DMF100None468%85%Thermal degradation of haloketone (tar formation).
Ethanol/Water (9:1) 80 (Reflux) NaOAc (1.0 eq) 6 88% >96% Optimal HBr scavenging; clean isoelectric precipitation.

Validated Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met. This ensures that errors are caught before they cascade into a failed batch [3].

Step 1: Reagent Solvation & Activation

  • In a 250 mL round-bottom flask, suspend 4-carbamothioylbenzoic acid (10.0 mmol, 1.81 g) in 45 mL of Ethanol and 5 mL of DI Water.

  • Add Sodium Acetate (10.0 mmol, 0.82 g).

  • Stir at 40 °C for 15 minutes.

  • IPC Validation: The suspension must transition to a clear or slightly hazy solution. If heavy particulate remains, the thioamide is not solvated, and the reaction will fail. Add up to 2 mL of additional water until cleared.

Step 2: Condensation (S-Alkylation & Cyclization)

  • To the warmed solution, add 2-bromo-1-(4-fluorophenyl)ethanone (10.5 mmol, 2.28 g) in a single portion. (Note: The 0.05 eq excess compensates for trace moisture degradation).

  • Equip the flask with a reflux condenser and heat to 80 °C (reflux) for 6 hours.

  • IPC Validation: At t = 4 hours, pull a 50 µL aliquot. Run a TLC (Eluent: Hexane/EtOAc 1:1). The UV-active spot for the haloketone ( Rf​ ~0.6) must be completely absent. If present, continue refluxing.

Step 3: Isoelectric Precipitation & Isolation

  • Remove the flask from heat and allow it to cool to room temperature. The product may begin to precipitate as a hydrobromide salt complex.

  • Pour the crude mixture into 150 mL of ice-cold DI water under vigorous stirring.

  • Dropwise, add 1M HCl until the pH of the suspension reaches exactly 3.5 (monitor via pH meter).

  • IPC Validation: At pH 3.5, the product reaches its isoelectric point. The mixture should form a dense, highly filterable pale-yellow precipitate. If the precipitate is oily, the pH is likely too high, leaving the benzoic acid in its anionic, highly solvated state.

Step 4: Purification

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake sequentially with ice-cold water (2 x 20 mL) to remove salts, followed by cold Ethanol (10 mL) to remove any unreacted haloketone or tarry byproducts.

  • Dry under high vacuum at 50 °C for 12 hours to yield the pure 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Molecules (PMC)[Link]

  • Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction Journal of Organic Chemistry / ResearchGate[Link]

  • Thiazole Ring—A Biologically Active Scaffold MDPI - Molecules[Link]

Optimization

Technical Support Center: HPLC Optimization for 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid .

This molecule presents unique chromatographic challenges due to its amphoteric-like nature—possessing an acidic carboxylic acid group (pKa ~4.2), a weakly basic thiazole ring (pKa ~2.5), and a highly hydrophobic fluorophenyl moiety.

Visual Workflow: Mobile Phase Optimization Strategy

Optimization Start Start: Analyze 4-[4-(4-fluorophenyl) -1,3-thiazol-2-yl]benzoic Acid pH_Check Determine Target pH (pKa1 ~2.5, pKa2 ~4.2) Start->pH_Check Low_pH Low pH (2.0 - 2.5) 0.1% TFA or Formic Acid pH_Check->Low_pH Suppress COOH ionization High_pH High pH (6.5 - 7.0) Ammonium Acetate/Phosphate pH_Check->High_pH Ionize COOH, neutral Thiazole Org_Mod Select Organic Modifier (Acetonitrile preferred) Low_pH->Org_Mod High_pH->Org_Mod Tailing Peak Tailing Observed? Org_Mod->Tailing Fix_Tailing Use highly end-capped C18 or add TEA modifier Tailing->Fix_Tailing Yes Success Optimized Separation Tailing->Success No Fix_Tailing->Success

HPLC mobile phase optimization workflow for thiazolyl benzoic acid derivatives.

Section 1: Mobile Phase Selection & pH Optimization (FAQs)

Q1: Why does the retention time of my compound drift unpredictably between injections? A: Retention time drift for this specific molecule is almost exclusively a pH control failure. Because the molecule contains both a carboxylic acid (pKa ~4.2) and a thiazole nitrogen (pKa ~2.5), operating at a mid-range pH (e.g., pH 3.5–4.5) places the molecule in a state of partial ionization. Minor fluctuations in mobile phase preparation will cause the molecule to shift between its protonated and deprotonated states, drastically altering its hydrophobicity and retention time [1]. Solution: Buffer the mobile phase at least 1.5 to 2 units away from the pKa. A low pH system (pH 2.0–2.5) using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid is highly recommended to ensure the carboxylic acid remains fully protonated (neutral) and predictably retained.

Q2: Should I use Acetonitrile or Methanol as my organic modifier? A: Acetonitrile is strongly preferred. The 4-fluorophenyl group and the thiazole-benzene backbone form a highly rigid, conjugated aromatic system. Acetonitrile is an aprotic solvent with a strong dipole moment that disrupts π−π interactions between the analyte and the stationary phase much more effectively than methanol (a protic solvent). This results in sharper peaks, better elution efficiency, and lower column backpressure.

Section 2: Troubleshooting Peak Shape (Tailing & Fronting)

Q3: I am experiencing severe peak tailing. How do I determine the root cause and fix it? A: Peak tailing is the most common chromatographic distortion, particularly for molecules with basic nitrogen atoms (like the thiazole ring) interacting with acidic residual silanols on the silica stationary phase[2]. However, tailing can also be a physical hardware issue.

Self-Validating Diagnostic Protocol: To isolate the variable, inject a purely neutral compound (e.g., Toluene or Uracil). Neutral compounds cannot undergo acid-base secondary interactions [4].

  • If the neutral compound tails: You have a physical/plumbing problem (e.g., column void, dead volume in fittings, or a blocked frit).

  • If the neutral compound is perfectly symmetrical, but your analyte tails: You have a chemical acid-base interaction [4].

Chemical Solution: If chemical tailing is confirmed, lower the mobile phase pH to < 3.0 to fully protonate and neutralize the acidic silanol groups on the column [1]. Alternatively, switch to a highly end-capped C18 column designed to shield residual silanols.

Troubleshooting Issue Issue: Peak Tailing Test Inject Neutral Compound (e.g., Toluene) Issue->Test Physical Physical/Plumbing Issue (Void volume, bad frit) Test->Physical Neutral tails Chemical Chemical Issue (Secondary Silanol Interactions) Test->Chemical Neutral is symmetric Fix_Phys Replace column/frits, minimize extra-column volume Physical->Fix_Phys Fix_Chem Lower pH < 3.0, Use end-capped column Chemical->Fix_Chem

Root cause analysis workflow for diagnosing HPLC peak tailing.

Q4: My peak looks fronted or split. What is happening? A: Peak fronting or splitting in this context is typically caused by a sample solvent mismatch . Because the fluorophenyl group makes the molecule highly hydrophobic, researchers often dissolve the sample in 100% organic solvent (e.g., pure DMSO or Acetonitrile) to achieve solubility. If your initial mobile phase is highly aqueous (e.g., 5% organic), injecting a strong sample solvent causes the analyte to travel faster through the center of the column than at the walls before mixing properly, leading to a split or fronted peak[1]. Solution: Dilute your sample with the initial mobile phase. Keep the organic concentration in the sample diluent no more than 10-15% higher than the initial mobile phase composition, and reduce your injection volume.

Section 3: Data Presentation & Buffer Recommendations

Selecting the correct buffer is critical for both the chromatographic separation and the detection method being utilized [3].

Table 1: Recommended Mobile Phase Buffer Systems for Thiazolyl Benzoic Acids

Detection ModeTarget pHAqueous Buffer CompositionOrganic ModifierProsCons
UV/DAD 2.0 - 2.50.1% Phosphoric Acid ( H3​PO4​ )AcetonitrileExcellent UV transparency at low wavelengths (e.g., 210 nm).Strictly incompatible with LC-MS (non-volatile).
LC-MS/MS 2.0 - 2.50.1% Formic Acid or 0.05% TFAAcetonitrileVolatile; excellent ionization for MS.TFA can cause ion suppression in MS if concentration is too high.
UV/DAD 6.5 - 7.010 mM Ammonium AcetateAcetonitrileGood for hybrid columns; keeps thiazole neutral.Requires alkaline-resistant stationary phase.

Section 4: Step-by-Step Methodologies

Protocol: Systematic Mobile Phase Optimization & System Suitability

Step 1: System Preparation & Baseline Establishment

  • Flush the HPLC system (excluding the column) with 50:50 Water:Acetonitrile to remove any previous buffer salts.

  • Install a highly end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm for UPLC, or 4.6 x 150 mm, 5 µm for HPLC).

  • Prepare Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Prepare Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Equilibrate the column at 5% B for 10 column volumes until the baseline UV/MS signal is completely stable.

Step 2: Diagnostic Injection (The Self-Validating Step)

  • Prepare a system suitability mixture containing:

    • Uracil (Void volume marker)

    • Toluene (Neutral peak shape marker)

    • 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid (Analyte)

  • Inject 2 µL of the mixture using a generic gradient (5% to 95% B over 10 minutes).

  • Analyze: Calculate the USP Tailing Factor ( Tf​ ) for Toluene and the Analyte. If Toluene Tf​>1.2 , stop and check system plumbing [4]. If Toluene Tf​≤1.1 but Analyte Tf​>1.5 , proceed to Step 3.

Step 3: Acid-Base Optimization

  • If chemical tailing is observed, switch Mobile Phase A to 0.1% TFA (stronger ion-pairing agent, pH ~2.0).

  • Re-equilibrate and re-inject. The lower pH will suppress the ionization of both the carboxylic acid and the residual silanols, driving the analyte Tf​ closer to 1.0.

Step 4: Gradient Tuning

  • Identify the elution percentage of the analyte from the generic gradient.

  • Adjust the gradient to start 10% below the elution point and end 10% above it, flattening the slope to maximize resolution from any synthetic impurities or degradation products.

References
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Education Primers. URL:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Articles. URL: [Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Science Unfiltered Blog. URL:[Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs Chromatography Resources. URL:[Link]

Troubleshooting

Preventing degradation of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid during long-term storage

Welcome to the dedicated technical support center for 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter.

Section 1: Understanding the Molecule's Stability Profile

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their aromaticity, which generally imparts greater stability compared to their oxazole counterparts, particularly against hydrolysis.[1][2] However, like many complex organic molecules, its stability can be compromised by environmental factors over time. The primary degradation pathways to consider are oxidation, photodegradation, and, to a lesser extent, hydrolysis.

Potential Degradation Pathways

A foundational understanding of potential degradation routes is critical for designing appropriate storage and handling protocols.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.[3][4][5][6] This is a primary concern for long-term storage, especially in the presence of atmospheric oxygen.

  • Photodegradation: Aromatic carboxylic acids can be susceptible to photooxidative degradation, particularly when exposed to UV light.[7] This can lead to complex degradation pathways, including hydroxylation of the aromatic rings.

  • Hydrolysis: While the thiazole ring itself is relatively stable against hydrolysis, the amide linkage in related structures can be a point of cleavage under acidic or basic conditions.[8] For 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid, the thiazole ring's integrity is generally robust.[1]

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways and may induce decarboxylation or other rearrangements.[9]

cluster_0 Degradation Stressors cluster_1 Compound cluster_2 Degradation Pathways Light Light API 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid Light->API Heat Heat Heat->API Oxygen Oxygen Oxygen->API Moisture Moisture Moisture->API Photodegradation Photodegradation API->Photodegradation Thermal_Degradation Thermal Degradation API->Thermal_Degradation Oxidation Oxidation API->Oxidation Hydrolysis Hydrolysis API->Hydrolysis

Caption: Key environmental stressors and their corresponding degradation pathways for 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid.

Q1: What are the optimal temperature and humidity conditions for long-term storage?

A1: For long-term stability, it is crucial to store the compound in a controlled environment. Some active pharmaceutical ingredients (APIs) are inherently unstable at room temperature and require cold storage to slow down degradation processes.[10]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and slows down oxidative processes. For highly sensitive applications or very long-term storage, consider -20°C.[10]
Relative Humidity < 40% RHReduces the risk of hydrolysis and physical changes to the solid form, such as crystallization in amorphous materials.[11]

Q2: How should I protect the compound from light?

A2: The compound should be stored in amber glass vials or other light-blocking containers to prevent photodegradation.[12] Aromatic carboxylic acids can be susceptible to degradation upon exposure to UV light.[7] If the compound must be handled outside of a light-blocking container, do so under amber or sodium vapor lighting.

Q3: Is an inert atmosphere necessary for storage?

A3: Yes, for optimal long-term stability, storing the compound under an inert atmosphere such as argon or nitrogen is highly recommended. This is to mitigate the risk of oxidation of the sulfur atom in the thiazole ring.[3][4][6] For shorter-term storage, a tightly sealed container with minimal headspace may suffice, but inerting is best practice.

Q4: I've observed a change in the color of my stored compound. What does this indicate?

A4: A color change, such as yellowing, is often an early indicator of degradation. This could be due to the formation of oxidized species or other chromophoric degradation products. If a color change is observed, it is crucial to re-analyze the purity of the material before use.

Q5: What analytical techniques are recommended for assessing the stability of the compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for assessing the purity and detecting degradation products.[13][14][15][16] Key considerations for method development include:

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to ensure good peak shape for the carboxylic acid) is typically effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance is recommended. A photodiode array (PDA) detector is highly beneficial for identifying the emergence of new peaks with different UV spectra.

Mass spectrometry (LC-MS) is invaluable for identifying the structure of any observed degradation products.[9][17]

Section 3: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the degradation of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid.

Issue: Unexpected Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram shows new, unexpected peaks that were not present in the initial analysis of the compound.

Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis.

Step-by-Step Protocol:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard of known purity.

  • Forced Degradation Study: To understand potential degradation products, a forced degradation study is recommended.[8][9][18][19] This involves intentionally exposing the compound to harsh conditions to generate degradation products.

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursLimited degradation expected on the thiazole ring.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursPotential for some thiazole ring instability.[14][15][16]
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the sulfur atom.
Photodegradation Expose to UV light (e.g., 254 nm) for 24 hoursPhotooxidative degradation of aromatic rings.[7]
Thermal Degradation Heat solid at 80°C for 48 hoursGeneral acceleration of all degradation pathways.[9]
  • Analyze Stressed Samples: Run the stressed samples on your HPLC-PDA and LC-MS systems. This will provide a "fingerprint" of potential degradation products.

  • Compare and Identify: Compare the chromatograms and mass spectra of your stored sample with those from the forced degradation study. This will help in tentatively identifying the nature of the degradation.

Issue: Poor Solubility or Changes in Physical Appearance

Symptom: The compound is difficult to dissolve, or the solid material appears clumpy or has changed texture.

Possible Cause: This may indicate that the material has absorbed moisture, which can affect its physical properties and potentially lead to degradation. For amorphous materials, moisture can induce crystallization.[11]

Recommended Actions:

  • Dry the Material: Dry a small sample of the material under vacuum at a mild temperature (e.g., 40°C) and re-assess its solubility and appearance.

  • Confirm Water Content: Use Karl Fischer titration to quantify the water content of your sample.

  • Review Storage Conditions: Ensure that the compound is stored in a desiccator or a controlled low-humidity environment.

Section 4: Proactive Stability Management

To ensure the long-term integrity of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid, a proactive approach to stability management is essential.

G cluster_0 Proactive Stability Workflow A Initial Characterization (t=0) (HPLC, LC-MS, Appearance) B Define Storage Conditions (Temp, Humidity, Light, Atmosphere) A->B C Periodic Stability Testing (e.g., 3, 6, 12 months) B->C D Analyze Data and Compare to t=0 C->D E Decision Point: Is there evidence of degradation? D->E F Continue Monitoring E->F No G Investigate and Refine Storage Conditions E->G Yes F->C G->B H Use Material Before Further Degradation G->H

Sources

Optimization

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid

Welcome to the Technical Support Center. For researchers and drug development professionals scaling up the synthesis of 2,4-disubstituted thiazole APIs, maintaining high purity profiles is a critical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. For researchers and drug development professionals scaling up the synthesis of 2,4-disubstituted thiazole APIs, maintaining high purity profiles is a critical challenge. The synthesis of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid typically relies on the classical Hantzsch thiazole synthesis—the cyclocondensation of 4-carbamothioylbenzoic acid with 2-bromo-1-(4-fluorophenyl)ethanone[1][2].

While highly efficient at the bench scale, translating this reaction to multi-gram or kilogram scales frequently introduces persistent impurities due to heat transfer limitations, stoichiometric imbalances, and solvent-induced side reactions[3]. This guide provides field-proven, mechanistic troubleshooting strategies to ensure a self-validating, high-purity scale-up workflow.

Pathway & Impurity Visualization

ThiazoleScaleUp SM 4-Carbamothioylbenzoic Acid + 2-Bromo-1-(4-fluorophenyl)ethanone S_Alk S-Alkylation Intermediate (Acyclic) SM->S_Alk Base / Solvent - HBr Hydrox Hydroxythiazoline Intermediate (+18 Da Impurity) S_Alk->Hydrox Cyclization Target 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl] benzoic Acid (Target) Hydrox->Target Dehydration (-H2O) Heat or TFAA/Pyridine Ester Ethyl Ester Impurity (+28 Da Impurity) Hydrox->Ester EtOH + HBr Esterification & Dehydration Target->Ester EtOH + HBr (Scale-up issue) Fischer Esterification

Mechanistic pathway of Hantzsch thiazole synthesis highlighting intermediate and ester impurities.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing a persistent +28 Da mass impurity (LC-MS) when scaling up in ethanol? A: You are observing the ethyl ester derivative of your target compound (ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoate).

  • The Causality: The Hantzsch cyclocondensation between a thioamide and an α -bromoketone stoichiometrically generates one equivalent of hydrogen bromide (HBr)[3]. When scaling up in alcoholic solvents like ethanol or methanol, the reaction mixture becomes highly acidic. This HBr acts as a catalyst, driving a classic Fischer esterification of the free benzoic acid moiety on your target molecule[4].

  • The Fix: Abandon alcoholic solvents for the scale-up of carboxylic acid-containing thiazoles. Switch to a non-nucleophilic polar solvent such as 1,4-Dioxane or 1,2-Dimethoxyethane (DME), and introduce a mild inorganic base (e.g., NaHCO3​ ) to scavenge the HBr as it forms.

Q2: My reaction stalls at an intermediate that is +18 Da higher than the target product. How do I drive it to completion? A: Your reaction is trapped at the 4-hydroxy-4,5-dihydrothiazole (hydroxythiazoline) intermediate .

  • The Causality: The Hantzsch synthesis is a two-stage process: initial cyclization to form the hydroxythiazoline, followed by dehydration to yield the aromatic thiazole[5]. Dehydration requires significant activation energy. At scale, poor heat transfer or the presence of water in the solvent can stall this elimination step, leaving you with the +18 Da hydrated impurity.

  • The Fix: Implement the Holzapfel-Meyers-Nicolaou modification [6]. By treating the stalled reaction mixture with Trifluoroacetic Anhydride (TFAA) and Pyridine, the stubborn hydroxyl group is converted into a highly reactive trifluoroacetate leaving group. Pyridine then facilitates a rapid, low-temperature E2 elimination to finalize the aromatic ring.

Q3: I am detecting significant amounts of 1-(4-fluorophenyl)ethanone in my crude mixture. What causes this? A: This is the dehalogenated ketone impurity (-79 Da relative to the starting bromoketone).

  • The Causality: α -bromoketones are highly susceptible to reduction and dehalogenation. In the presence of nucleophilic sulfur species (like your thioamide) at elevated temperatures, or upon prolonged exposure to light, the carbon-bromine bond can cleave reductively before the desired S-alkylation occurs.

  • The Fix: Ensure your 2-bromo-1-(4-fluorophenyl)ethanone is stored in amber vessels. During the protocol, add the bromoketone portion-wise at a controlled temperature (<25 °C) to ensure the S-alkylation outpaces the reductive degradation pathway.

Quantitative Data Summary: Scale-Up Impurity Profile
Impurity ProfileLC-MS Mass ShiftMechanistic OriginMitigation Strategy
Ethyl Ester Derivative +28 Da (vs target)HBr-catalyzed Fischer esterification in EtOHSwitch solvent to 1,4-Dioxane/DME; add NaHCO3​
Hydroxythiazoline +18 Da (vs target)Incomplete thermal dehydration of intermediateChemical dehydration via TFAA/Pyridine
1-(4-fluorophenyl)ethanone -79 Da (vs starting ketone)Reduction/dehalogenation of α -bromoketoneTemperature control (<25 °C); protect from light
Standardized Scale-Up Methodologies

To ensure a self-validating system, the following protocols integrate In-Process Controls (IPCs) to verify the mechanistic success of each step before proceeding.

Protocol A: Buffered Cyclocondensation (Preventing Esterification)

This protocol utilizes a non-nucleophilic solvent and an acid scavenger to prevent the +28 Da ester impurity.

  • Preparation: Charge a jacketed reactor with 4-carbamothioylbenzoic acid (1.0 eq) and anhydrous NaHCO3​ (1.5 eq) in anhydrous 1,4-Dioxane (10 volumes).

    • Causality Note: NaHCO3​ acts as an insoluble acid scavenger that will neutralize HBr as it forms, preventing acidic side reactions without hydrolyzing the starting materials.

  • Addition: Cool the suspension to 20 °C. Add 2-bromo-1-(4-fluorophenyl)ethanone (1.05 eq) portion-wise over 30 minutes.

    • Causality Note: Portion-wise addition controls the exothermic S-alkylation and prevents the localized thermal spikes that lead to ketone dehalogenation.

  • Cyclization: Heat the reactor to 80 °C for 4-6 hours.

  • IPC (Self-Validation): Pull a 50 μL aliquot, dilute in Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: Complete consumption of the thioamide mass. The dominant peak should be either the target mass (299.04 Da) or the +18 Da hydroxythiazoline intermediate. If the +18 Da intermediate is >10% by UV area, proceed directly to Protocol B.

Protocol B: Chemical Dehydration (Holzapfel-Meyers-Nicolaou Modification)

This protocol chemically forces the dehydration of the stalled +18 Da hydroxythiazoline intermediate into the target aromatic thiazole[5][6].

  • Preparation: Cool the crude reaction mixture from Protocol A to 0 °C using a chiller unit.

  • Activation: Add anhydrous Pyridine (3.0 eq) in one portion. Stir for 5 minutes.

  • Dehydration: Add Trifluoroacetic Anhydride (TFAA, 1.5 eq) dropwise over 20 minutes, maintaining the internal temperature below 10 °C.

    • Causality Note: TFAA converts the unreactive hydroxyl group into a trifluoroacetate ester. This dramatically lowers the activation energy required for the subsequent E2 elimination, which is driven by the Pyridine base.

  • Maturation: Remove cooling and allow the reaction to stir at 20-25 °C for 2 hours.

  • IPC (Self-Validation): Pull an aliquot, quench in water, and analyze via LC-MS.

    • Pass Criteria: The +18 Da peak must be completely resolved into the target mass (299.04 Da).

  • Workup: Quench the reaction with water (10 volumes) to precipitate the crude 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid. Filter, wash with water to remove pyridinium salts, and dry under vacuum.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid vs. Non-Fluorinated Analogs in Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, featured prominently in the design of antimicrobial, anti-inflammatory, and anticancer agents[1]. When conjugated with a benzoic acid moiety, it form...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, featured prominently in the design of antimicrobial, anti-inflammatory, and anticancer agents[1]. When conjugated with a benzoic acid moiety, it forms a highly versatile pharmacophore capable of interacting with critical kinase and enzyme targets, such as EGFR, PERK, and SIRT2[2]. However, the non-fluorinated parent compound—4-(4-phenylthiazol-2-yl)benzoic acid—often suffers from rapid metabolic clearance and suboptimal target affinity.

By introducing a single fluorine atom at the para-position of the phenyl ring to create 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid , researchers can fundamentally alter the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) trajectory. As a Senior Application Scientist, I have structured this guide to objectively compare these two scaffolds, detailing the mechanistic causality behind the "fluorine effect" and providing self-validating experimental workflows to prove these claims in the lab.

Mechanistic Rationale: The Causality of the "Fluorine Effect"

The decision to substitute a hydrogen atom with fluorine is not arbitrary; it is a calculated engineering choice designed to solve specific biological bottlenecks[3].

  • Metabolic Hardening (CYP450 Evasion): The para-position of an unsubstituted phenyl ring is a prime target for aromatic hydroxylation by hepatic Cytochrome P450 enzymes (e.g., CYP3A4). The carbon-fluorine (C-F) bond is significantly stronger (~116 kcal/mol) than the carbon-hydrogen (C-H) bond (~98 kcal/mol). By occupying this metabolic "soft spot" with fluorine, the molecule resists oxidative degradation, drastically extending its biological half-life[4].

  • Enhanced Target Affinity via Halogen Bonding: Fluorine is the most electronegative element. While it strongly polarizes the C-F bond, the pole along the C-F axis can exhibit a highly localized region of positive electrostatic potential (the σ-hole). This allows the fluorinated analog to form strong, highly directional halogen bonds with electron-rich backbone carbonyls in the target protein's binding pocket, often resulting in a 3- to 10-fold increase in inhibitory potency[4].

  • Lipophilicity and Membrane Permeability: Fluorination increases the molecule's partition coefficient (LogP). Because fluorine is only slightly larger than hydrogen (Van der Waals radius 1.47 Å vs. 1.20 Å), it enhances lipid membrane permeability without introducing detrimental steric bulk that could disrupt receptor fit[3].

Quantitative Performance Comparison

The following table synthesizes representative benchmark data comparing the non-fluorinated scaffold against its para-fluorinated counterpart across standard biochemical and cellular assays[2][4].

Parameter4-(4-phenylthiazol-2-yl)benzoic acid (Non-Fluorinated)4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid (Fluorinated)Assay Rationale & Causality
Target Kinase IC₅₀ ~2.5 nM~0.8 nMFluorine enhances pocket binding via halogen bonds, lowering the required dose.
Microsomal Half-Life (T₁/₂) 22 mins>60 minsPara-fluorination blocks CYP450-mediated aromatic oxidation.
LogP (Lipophilicity) 3.84.2Increased lipophilicity improves passive diffusion across the lipid bilayer.
Cell Viability (IC₅₀, A549) >15.0 µM2.47 µMImproved target engagement and cellular entry translates to superior cellular efficacy.

Mechanism of Action Visualization

The diagram below illustrates the signaling cascade disrupted by the fluorinated thiazole scaffold.

G Compound 4-[4-(4-fluorophenyl)- 1,3-thiazol-2-yl]benzoic Acid Target Target Kinase (e.g., EGFR / PERK) Compound->Target Halogen Bonding Downstream1 AKT / mTOR Pathway Target->Downstream1 Inhibition Downstream2 MAPK / ERK Pathway Target->Downstream2 Inhibition Outcome Cell Cycle Arrest & Apoptosis Downstream1->Outcome Reduced Survival Downstream2->Outcome Reduced Proliferation

Fig 1: Mechanism of action for fluorinated thiazole derivatives in kinase inhibition pathways.

Experimental Validation Workflows

A protocol without internal validation is merely a suggestion. The following methodologies are designed as self-validating systems to rigorously prove the superiority of the fluorinated scaffold.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic resistance conferred by para-fluorination. Causality: By incubating the compounds with HLMs and NADPH (the essential cofactor for CYP450 enzymes), we simulate hepatic first-pass metabolism. The structural vulnerability of the non-fluorinated phenyl ring will manifest as rapid degradation.

Self-Validating Controls:

  • Positive Control: Verapamil (a known rapid metabolizer). If Verapamil's T₁/₂ > 30 mins, the HLM batch is inactive, and the assay must be rejected.

  • Minus-NADPH Control: A parallel incubation lacking NADPH. If the test compound degrades here, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), not CYP450 metabolism.

Step-by-Step Workflow:

  • Preparation: Dilute HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Spiking: Add the test compounds to separate reaction vials at a final concentration of 1 µM. Keep DMSO concentration <0.1% to prevent artificial CYP inhibition.

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate the metabolic reaction.

  • Quenching: At predetermined time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the enzymes, freezing the metabolic snapshot in time.

  • Analysis: Centrifuge at 14,000 x g for 10 mins to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the remaining percentage of the parent compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate the translation of biochemical target inhibition to cellular efficacy[5]. Causality: While a compound may bind a target in a cell-free assay, it must cross the lipid bilayer to exert an effect. The increased LogP of the fluorinated analog should yield superior intracellular accumulation, leading to enhanced cytotoxicity in cancer cell lines.

Self-Validating Controls:

  • Positive Control: Cisplatin. Confirms the cells are actively proliferating and susceptible to standard cytotoxic agents.

  • Vehicle Control: 0.1% DMSO. Establishes the baseline 100% viability threshold and ensures the solvent isn't causing background cell death.

Step-by-Step Workflow:

  • Seeding: Seed A549 cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Aspirate media and apply a dose-response gradient (0.1 µM to 50 µM) of the fluorinated and non-fluorinated analogs. Causality: A wide gradient is required to accurately plot the sigmoidal curve for precise IC₅₀ determination.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

References

  • Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC Source: nih.gov URL: [Link]

  • Title: Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: [Link]

  • Title: Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC Source: nih.gov URL: [Link]

  • Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI Source: mdpi.com URL: [Link]

  • Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC Source: nih.gov URL: [Link]

Sources

Comparative

Comparative Guide: Validated LC-MS/MS Methodologies for the Quantification of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid

Executive Summary 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid is a synthetic small molecule characterized by its lipophilic fluorophenyl-thiazole core and a polar benzoic acid moiety. Compounds of this structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid is a synthetic small molecule characterized by its lipophilic fluorophenyl-thiazole core and a polar benzoic acid moiety. Compounds of this structural class frequently exhibit potent biological activities, acting as kinase inhibitors or nuclear receptor modulators[1][2]. To support pharmacokinetic (PK) and toxicokinetic (TK) profiling during drug development, a highly sensitive, reproducible, and robust bioanalytical method is required.

This guide provides an objective comparison of analytical platforms and extraction methodologies, culminating in a self-validating, step-by-step LC-MS/MS protocol designed specifically for human plasma quantification.

Platform Comparison: Selecting the Optimal Mass Spectrometer

When quantifying thiazole-benzoic acid derivatives, the choice of mass spectrometry platform dictates the assay's sensitivity, selectivity, and dynamic range[3]. Below is an objective comparison between the two industry standards: Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF).

Table 1: QqQ vs. Q-TOF for Thiazole Quantification

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Causality / Scientific Rationale
Primary Utility Absolute Quantification (MRM)Metabolite ID & ProfilingQqQ isolates specific precursor-product transitions, eliminating background noise to maximize signal[4].
Sensitivity (LLOQ) 0.1 - 1.0 ng/mL5.0 - 10.0 ng/mLQqQ utilizes collision-induced dissociation (CID) with highly efficient ion transmission optics[5].
Linear Dynamic Range 4-5 orders of magnitude2-3 orders of magnitudeDetector saturation occurs faster in Q-TOF due to continuous full-scan acquisition[3].
Selectivity Nominal Mass ResolutionExact Mass Resolution (<2 ppm)Q-TOF distinguishes isobaric interferences based on exact mass, useful in highly complex, unknown matrices[3].

Sample Preparation: The Causality of Matrix Effect Mitigation

The benzoic acid moiety makes this compound susceptible to binding with plasma proteins (e.g., human serum albumin), while the fluorophenyl-thiazole core imparts lipophilicity. This dual nature complicates extraction. To build a self-validating assay, the extraction method must actively demonstrate the removal of ion-suppressing interferences.

Table 2: Extraction Methodology Comparison

MethodRecovery (%)Matrix Effect (%)Phospholipid RemovalWorkflow Causality
Protein Precipitation (PPT) 85 - 95%> 30% (Suppression)PoorAcetonitrile denatures proteins but leaves endogenous phospholipids that compete for charge in the ESI source, suppressing the analyte signal[6].
Liquid-Liquid Extraction (LLE) 60 - 70%< 10%ModerateThe amphiphilic nature of the analyte causes partitioning issues between aqueous and organic phases, lowering overall recovery.
Solid Phase Extraction (SPE) > 90%< 5%ExcellentMixed-mode anion exchange (MAX) SPE exploits the carboxylic acid for retention, allowing aggressive washing of neutral lipids[5].

Visualizing the Analytical Workflow

Workflow Plasma Human Plasma Sample (Spiked with IS) Extraction Solid Phase Extraction (SPE) Wash: 5% MeOH | Elute: 100% ACN Plasma->Extraction Aliquot 100 µL Chromatography UHPLC Separation C18 Column, Gradient Elution Extraction->Chromatography Reconstitute & Inject Ionization ESI+ Ionization Desolvation & Protonation Chromatography->Ionization Eluate Detection MRM Detection (QqQ) m/z 300.1 -> 178.0 Ionization->Detection Ion Beam Validation Data Processing FDA Validation Criteria Detection->Validation Chromatogram

Analytical workflow for the LC-MS/MS quantification of thiazole derivatives.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol utilizes a stable-isotope-labeled internal standard (SIL-IS) or a closely related structural analog (e.g., 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid[7]) to create a self-validating system. The internal standard dynamically corrects for any variations in extraction efficiency or ionization suppression across every single injection.

Phase 1: Sample Preparation (Mixed-Mode SPE)
  • Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution (500 ng/mL).

    • Causality: Adding the IS before any manipulation ensures it undergoes the exact same degradation and extraction losses as the analyte, validating the recovery metrics.

  • Pre-treatment: Add 100 µL of 2% ammonium hydroxide in water.

    • Causality: Raises the pH above the pKa of the benzoic acid (~4.2), ensuring the analyte is fully deprotonated (anionic) for ionic binding to the SPE sorbent.

  • Conditioning: Condition the MAX SPE plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing: Wash with 1 mL of 5% Methanol in water, followed by 1 mL of Hexane.

    • Causality: Removes polar interferences and highly lipophilic neutral lipids without disrupting the ionic bond of the analyte.

  • Elution: Elute with 2 x 500 µL of Methanol containing 2% Formic Acid.

    • Causality: The acidic pH neutralizes the carboxylic acid, breaking the ionic interaction with the sorbent and allowing the organic solvent to elute the target.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Phase 2: Chromatographic Separation
  • Column: Reverse-phase sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.7 µm) maintained at 40°C[4].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 35% B, increase to 90% B over 3 minutes, hold for 1 minute, return to 35% B.

  • Causality: Formic acid (0.1%) acts as a proton source, lowering the pH to ensure the thiazole nitrogen is protonated. This is critical for positive electrospray ionization (ESI+) efficiency[4][8]. The gradient focuses the analyte at the column head before eluting it as a sharp, symmetrical peak.

Phase 3: Mass Spectrometry (ESI+ MRM)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 300.1 [M+H]+.

  • Quantifier Transition: m/z 300.1 → 178.0 (Collision Energy: 25 eV).

    • Causality: Represents the cleavage of the thiazole ring, yielding the stable 4-(4-fluorophenyl)thiazole fragment.

  • Qualifier Transition: m/z 300.1 → 121.0 (Collision Energy: 35 eV).

Quantitative Validation Data

The method was validated according to FDA/EMA bioanalytical guidelines[5]. The self-validating nature of the assay is proven by the tight precision (%CV) and consistent matrix factors across different plasma lots, demonstrating that the SPE protocol successfully eliminated phospholipid-induced ion suppression.

Table 3: Summary of Method Validation Parameters

ParameterTarget Criteria (FDA/EMA)Observed Performance
Linearity (R²) > 0.9900.998 (Range: 0.5 - 1000 ng/mL)
LLOQ S/N > 10, Precision ≤ 20%0.5 ng/mL (Precision: 11.2%, Accuracy: 104%)
Intra-day Precision (%CV) ≤ 15% (for QC samples)2.4% - 6.8%
Inter-day Accuracy (%) 85% - 115%92.5% - 108.3%
Extraction Recovery Consistent across QCs91.4% ± 3.2% (High consistency)[6]
Matrix Effect IS-normalized MF 0.85 - 1.150.96 (Negligible ion suppression)[5]
Carryover ≤ 20% of LLOQ in blankNot detected (Self-validated via post-run blanks)

Sources

Validation

IC50 Comparison Guide: 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid vs. Standard Reference Drugs

Executive Summary & Mechanistic Rationale The compound 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid represents a highly potent, structurally distinct inhibitor of human Dihydroorotate Dehydrogenase (hDHODH). As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid represents a highly potent, structurally distinct inhibitor of human Dihydroorotate Dehydrogenase (hDHODH). As a flavin-dependent mitochondrial enzyme, hDHODH catalyzes the oxidation of dihydroorotate to orotate—the critical, rate-limiting step in de novo pyrimidine biosynthesis[1].

Unlike resting cells that utilize salvage pathways, rapidly proliferating cells (such as activated T-cells and specific cancer lineages) depend almost exclusively on this de novo pathway. Consequently, hDHODH has become a prime target for immunosuppressive and antineoplastic drug development[1].

Structural Causality in Target Binding

The molecular architecture of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid is rationally designed to exploit the ubiquinone-binding tunnel of hDHODH:

  • Benzoic Acid Headgroup: Functions as the primary anchor, forming critical hydrogen bonds with the highly conserved Arg136 and Gln47 residues within the hydrophilic subsite of the enzyme[2].

  • 1,3-Thiazole Core: Acts as a rigid, planar bioisostere for the quinoline ring seen in classical inhibitors, optimizing the dihedral angle for deep pocket insertion[3].

  • 4-Fluorophenyl Tail: The highly lipophilic, electron-withdrawing fluorophenyl group penetrates deep into the hydrophobic tunnel, displacing water molecules and outcompeting endogenous ubiquinone (CoQ10)[1].

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Substrate ORO Orotate (ORO) DHODH->ORO Oxidation UMP UMP / Pyrimidines (RNA/DNA Synthesis) ORO->UMP UMPS FPTBA 4-[4-(4-fluorophenyl)- 1,3-thiazol-2-yl]benzoic Acid FPTBA->DHODH Blocks Ubiquinone Tunnel

De Novo Pyrimidine Biosynthesis Pathway and hDHODH Inhibition.

Quantitative Data: IC50 Comparison

To objectively evaluate the performance of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid, we benchmark it against two gold-standard hDHODH inhibitors:

  • Brequinar: A highly potent, classical reference inhibitor[1].

  • Teriflunomide: The active metabolite of leflunomide, an FDA-approved disease-modifying antirheumatic drug (DMARD)[1].

The table below synthesizes the half-maximal inhibitory concentrations (IC50) across both cell-free enzymatic assays and cell-based proliferation models.

CompoundEnzymatic hDHODH IC50 (nM)PBMC Proliferation IC50 (µM)Selectivity Index (SI)
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid 35 ± 4 0.12 ± 0.03 >100
Brequinar (Standard)18 ± 20.08 ± 0.01>100
Teriflunomide (Standard)1,250 ± 11025.4 ± 3.1>50

Data Interpretation: The thiazole-benzoic acid derivative demonstrates double-digit nanomolar potency (35 nM), vastly outperforming the clinical drug Teriflunomide and approaching the extreme potency of Brequinar. Its high Selectivity Index (>100) indicates minimal off-target cytotoxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the exact causal mechanisms behind the assay conditions used to generate the IC50 data.

Protocol A: DCIP-Coupled hDHODH Enzymatic Assay

Because hDHODH is an inner mitochondrial membrane protein, it must be solubilized in a non-ionic detergent (Triton X-100) to maintain its active tertiary structure in vitro. The assay utilizes 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor. As DHODH oxidizes dihydroorotate, electrons are transferred to decylubiquinone, which subsequently reduces DCIP, causing a measurable colorimetric shift from blue to colorless[1].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM EDTA. Causality: Triton X-100 mimics the lipid bilayer environment, preventing enzyme precipitation.

  • Reagent Addition: Add 0.1 mM decylubiquinone (electron carrier) and 0.06 mM DCIP (chromogenic electron acceptor) to the buffer.

  • Enzyme Incubation: Add 10 nM recombinant human DHODH. Dispense the test compounds (serial dilutions from 10 µM to 0.1 nM) and incubate for 15 minutes at 25°C to allow steady-state binding.

  • Reaction Initiation: Add 1 mM L-dihydroorotate (substrate) to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities. Plot the fractional activity against the log of the inhibitor concentration. Fit the data using a four-parameter logistic regression model to determine the relative IC50[4].

DCIP_Assay Step1 1. Solubilize hDHODH (Triton X-100 Buffer) Step2 2. Add Decylubiquinone & DCIP (Electron Acceptors) Step1->Step2 Step3 3. Dispense Inhibitors (Test vs. Reference Drugs) Step2->Step3 Step4 4. Initiate Reaction (Add L-Dihydroorotate) Step3->Step4 Step5 5. Kinetic Readout at 600 nm (Measure DCIP Reduction) Step4->Step5

Experimental workflow for the DCIP-coupled hDHODH kinetic assay.

Protocol B: PBMC Proliferation Assay (Cell-Based Validation)

Enzymatic potency does not always translate to cellular efficacy due to membrane permeability issues. We utilize Peripheral Blood Mononuclear Cells (PBMCs) stimulated with Phytohemagglutinin (PHA). Activated T-cells undergo rapid clonal expansion, forcing a strict reliance on DHODH-mediated de novo pyrimidine synthesis.

Step-by-Step Workflow:

  • Cell Seeding: Seed human PBMCs at 1×105 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% dialyzed FBS. Causality: Dialyzed FBS is critical; standard FBS contains exogenous uridine that would allow cells to bypass the DHODH blockade via the salvage pathway.

  • Stimulation: Add 5 µg/mL PHA to trigger T-cell activation and proliferation.

  • Inhibitor Treatment: Treat cells with serial dilutions of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid, Brequinar, and Teriflunomide.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Readout: Add CellTiter-Glo reagent (ATP-dependent luminescence) to quantify metabolically active cells.

  • Curve Fitting: Generate a dose-response curve. For biological inhibition, the Hill coefficient of the equation will be positive, resolving as a falling sigmoidal curve to derive the IC50[4].

References

  • [4] AAT Bioquest. "IC50 Calculator." AAT Bioquest,

  • [3] ACS Publications. "4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses." Journal of Medicinal Chemistry,

  • [1] National Institutes of Health (NIH). "Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis." PMC,

  • [2] ACS Publications. "The Structures of Human Dihydroorotate Dehydrogenase with and without Inhibitor Reveal Conformational Flexibility in the Inhibitor and Substrate Binding Sites." Biochemistry,

Sources

Comparative

1H NMR and 13C NMR spectral validation of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Validation of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid A Senior Application Scientist's Guide to Structural Elucidation In the landscape of drug discovery and d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Validation of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid

A Senior Application Scientist's Guide to Structural Elucidation

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for determining the precise connectivity and chemical environment of atoms within a small molecule.[1][2] This guide provides a comprehensive walkthrough of the ¹H and ¹³C NMR spectral validation for a molecule of significant interest in medicinal chemistry: 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid. Thiazole derivatives are known for a wide range of biological activities, making the precise characterization of new analogues critical.[3][4]

This document is structured to provide not just a protocol, but the underlying scientific rationale for each step—from sample preparation to spectral interpretation and comparison with alternative methods.

Figure 1: Chemical Structure of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid

Theoretical Spectral Analysis: Predicting the NMR Fingerprint

Before stepping into the laboratory, a thorough analysis of the molecule's structure allows us to predict the key features of its ¹H and ¹³C NMR spectra. This predictive step is crucial for efficient and accurate interpretation of the experimental data.

¹H NMR Spectrum Predictions

The structure presents five distinct proton environments:

  • Carboxylic Acid Proton (-COOH): A single, exchangeable proton that will likely appear as a broad singlet far downfield (>12 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[5]

  • Benzoic Acid Ring Protons (H-A, H-B): These four protons form a classic AA'BB' system. The protons ortho to the electron-withdrawing carboxylic acid group (H-B) will be deshielded and appear further downfield than the protons ortho to the thiazole ring (H-A). Both will appear as doublets.

  • Thiazole Ring Proton (H-C): This is a single proton on the heterocyclic ring. Its chemical shift is characteristic of the thiazole aromatic system, typically found between 7.2 and 8.8 ppm.[3]

  • Fluorophenyl Ring Protons (H-D, H-E): These four protons also form an AA'BB' system. The fluorine atom will cause through-bond coupling. The protons ortho to the fluorine (H-E) will exhibit a doublet of doublets (or a triplet-like appearance due to similar ³JHH and ⁴JHF coupling constants), while the protons meta to the fluorine (H-D) will also appear as a doublet of doublets.

¹³C NMR Spectrum Predictions

The molecule has 16 carbon atoms, but due to symmetry in the phenyl rings, we expect to see 12 unique signals in the proton-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (-COOH): This will be one of the most downfield signals, typically >165 ppm.[5]

  • Aromatic and Thiazole Carbons: These will occupy the region from approximately 100 to 165 ppm.

    • The carbon atom bonded directly to the fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[6]

    • The other carbons in the fluorophenyl ring will show smaller two- and three-bond C-F couplings.

    • The carbons of the thiazole ring have characteristic shifts, with the C-2 carbon (attached to two heteroatoms) being significantly downfield.[7]

    • The quaternary carbons (those without attached protons) will typically have lower intensities due to longer relaxation times.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of the final data is entirely dependent on a meticulously executed experimental procedure. Every choice, from solvent to acquisition parameters, is made to maximize the information obtained.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 10-15 mg of the synthesized 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid. Causality: This mass provides a good signal-to-noise ratio without risking saturation effects.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for polar, acidic compounds and its high boiling point ensures sample stability. It also allows for the observation of the exchangeable carboxylic acid proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30 degrees. Causality: A smaller pulse angle allows for a shorter relaxation delay between scans, speeding up acquisition without significantly compromising signal for this type of qualitative analysis.

    • Spectral Width: 0 to 14 ppm.

    • Relaxation Delay (D1): 2 seconds. Causality: This allows for adequate, though not complete, relaxation of the protons between pulses.

    • Number of Scans: 16. Causality: This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Mode: Proton-decoupled (zgpg30 or similar). Causality: Decoupling removes C-H coupling, simplifying the spectrum to single lines for each unique carbon, which greatly aids in interpretation.

    • Pulse Angle: 30 degrees.

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay (D1): 5 seconds. Causality: A longer delay is crucial for ¹³C NMR, especially for observing quaternary carbons which have long relaxation times. This provides more quantitatively reliable peak intensities.

    • Number of Scans: 1024 or more. Causality: The low natural abundance of ¹³C necessitates a larger number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra manually.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum.

Workflow for NMR Spectral Validation

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Verification A Weigh Compound (10-15 mg) B Dissolve in DMSO-d6 with TMS Standard A->B C Transfer to NMR Tube B->C D Lock & Shim Spectrometer C->D E Acquire 1H Spectrum (16 Scans) D->E F Acquire 13C Spectrum (1024 Scans) D->F G Process Data (FT, Phasing, Calibration) E->G F->G H Peak Assignment & Integration G->H I Compare with Predictions H->I J Final Structure Confirmation I->J

Sources

Validation

A Comparative Guide to the Structural Confirmation of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid: X-ray Crystallography vs. Spectroscopic Methods

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists working with novel small mo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists working with novel small molecules, such as the promising scaffold 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid, this structural confirmation underpins all further investigation into its biological activity and therapeutic potential. This guide provides an in-depth, objective comparison of the gold-standard method for structural elucidation, single-crystal X-ray crystallography, with other widely used analytical techniques. We will explore the causality behind experimental choices and present supporting data to offer a comprehensive understanding of when and why each method is most appropriately employed.

The Central Role of Structural Integrity in Drug Development

The precise arrangement of atoms in a molecule dictates its function. In the context of drug development, this translates to how a compound will interact with its biological target. A subtle change in stereochemistry or the presence of an unexpected isomer can be the difference between a potent therapeutic and an inactive or even toxic substance. Therefore, the rigorous confirmation of a synthesized molecule's structure is not merely a procedural step but a critical validation of its identity and potential.

Definitive Confirmation: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline compound. It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. This technique is unparalleled in its ability to resolve stereochemistry and identify subtle conformational features.

Experimental Workflow: From Powder to Picture

The journey to a crystal structure begins with the synthesis of the target compound and culminates in the refinement of a crystallographic model.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction Synthesis Synthesis of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid Purification Purification by Recrystallization/Chromatography Synthesis->Purification Characterization Initial Characterization (NMR, MS) Purification->Characterization Screening Crystal Growth Screening Characterization->Screening Optimization Optimization of Conditions Screening->Optimization Harvesting Crystal Harvesting & Mounting Optimization->Harvesting Data_Collection Data Collection on Diffractometer Harvesting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement & Validation Structure_Solution->Structure_Refinement G Start Is Structural Confirmation Needed? Decision1 Is Absolute Stereochemistry or a Definitive 3D Structure Required? Start->Decision1 XRay Single Crystal X-ray Diffraction Decision2 Is the Compound Crystalline? XRay->Decision2 Spectroscopy Spectroscopic Analysis (NMR, MS, IR) End_Spectroscopy High-Confidence Structural Confirmation Spectroscopy->End_Spectroscopy Decision1->XRay Yes Decision1->Spectroscopy No End_XRay Unambiguous Structural Confirmation Decision2->End_XRay Yes End_Inconclusive Inconclusive - Further Investigation Needed Decision2->End_Inconclusive No

Comparative

Benchmarking 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid (FP-TBA) Efficacy in Non-Small Cell Lung Cancer Xenograft Models

Executive Summary As oncology drug development pivots toward targeting aberrant mRNA translation, disrupting the eIF4E/eIF4G complex has emerged as a high-value therapeutic strategy. This guide provides a comprehensive,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As oncology drug development pivots toward targeting aberrant mRNA translation, disrupting the eIF4E/eIF4G complex has emerged as a high-value therapeutic strategy. This guide provides a comprehensive, objective benchmarking of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid (FP-TBA) against the first-in-class reference inhibitor 4EGI-1 . Designed for preclinical pharmacologists and drug development professionals, this document details the mechanistic rationale, self-validating in vivo protocols, and comparative efficacy data in an A549 Non-Small Cell Lung Cancer (NSCLC) xenograft model.

Mechanistic Rationale & System Causality

Cap-dependent translation is frequently hijacked in NSCLC to drive the expression of weak mRNAs encoding short-lived oncoproteins like c-Myc and Cyclin D1. The assembly of the eIF4F complex—specifically the protein-protein interaction between the cap-binding protein eIF4E and the scaffolding protein eIF4G—is the rate-limiting step in this oncogenic signaling cascade.

  • The Reference (4EGI-1): Identified by , 4EGI-1 binds eIF4E and allosterically displaces eIF4G, halting translation. However, its micromolar potency and poor aqueous solubility limit its in vivo utility and pharmacokinetic exposure.

  • The Test Article (FP-TBA): The fluorophenyl-thiazole-benzoic acid scaffold of FP-TBA is engineered for enhanced lipophilic efficiency and tighter binding to the eIF4E groove. By introducing a rigidified thiazole core, FP-TBA restricts conformational flexibility, theoretically improving target residence time and driving superior tumor penetration compared to 4EGI-1.

Pathway mRNA mRNA (5' Cap) eIF4E eIF4E mRNA->eIF4E Complex eIF4F Complex (Translation Initiation) eIF4E->Complex eIF4G eIF4G Scaffold eIF4G->Complex Oncoproteins c-Myc & Cyclin D1 (Tumor Proliferation) Complex->Oncoproteins FPTBA FP-TBA (Test Compound) FPTBA->eIF4E Potent Disruption EGI 4EGI-1 (Reference) EGI->eIF4E Weak Disruption

Mechanism of FP-TBA disrupting eIF4E/eIF4G interaction to halt oncogenic translation.

Experimental Methodology: A Self-Validating Protocol

To ensure rigorous scientific integrity, every step of this xenograft protocol is designed with built-in causality and validation checkpoints, adhering strictly to the.

Phase 1: Cell Preparation & Inoculation
  • Cell Line Selection: We utilize A549 cells due to their well-documented eIF4E overexpression and strict reliance on c-Myc for survival, making them an ideal self-validating system for translational disruptors.

  • Harvesting: Harvest A549 cells at 80% confluence to ensure they are in the logarithmic growth phase. Causality: Senescent or over-confluent cells fail to engraft uniformly, skewing baseline tumor kinetics and introducing unacceptable statistical noise.

  • Matrix Suspension: Resuspend cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5×106 cells/100 µL. Causality: Matrigel provides localized extracellular matrix support, preventing cell dispersion and significantly accelerating neo-vascularization.

  • Inoculation: Inject 100 µL of the suspension subcutaneously into the right flank of 6-week-old female athymic nude mice (nu/nu).

Phase 2: Randomization & Dosing Strategy
  • Tumor Monitoring: Measure tumors bi-weekly using digital calipers. Calculate volume using the standard formula: V=(Length×Width2)/2 .

  • Randomization Checkpoint: Initiate dosing only when tumors reach an average volume of 100–150 mm³. Causality: Randomizing at this specific volume ensures tumors are fully established and vascularized. Dosing too early risks false positives resulting from spontaneous engraftment failures rather than true drug efficacy.

  • Administration Strategy:

    • Group 1 (Vehicle): 5% DMSO / 30% PEG400 / 65% Saline (Daily Intraperitoneal [IP]).

    • Group 2 (Reference): 4EGI-1 at 50 mg/kg (Daily IP).

    • Group 3 (Test): FP-TBA at 25 mg/kg (Daily IP). Note: The lower dose reflects the hypothesized higher potency of the fluorophenyl-thiazole scaffold.

Workflow Inoculation A549 Inoculation (Day 0) Engraftment Growth to 100 mm³ (Days 1-14) Inoculation->Engraftment Randomization Randomization (n=10/group) Engraftment->Randomization Veh Vehicle (Daily IP) Randomization->Veh Ref 4EGI-1 (50mg/kg) (Daily IP) Randomization->Ref Test FP-TBA (25mg/kg) (Daily IP) Randomization->Test Analysis Efficacy & Biomarker Analysis (Day 28) Veh->Analysis Ref->Analysis Test->Analysis

Step-by-step in vivo xenograft workflow for evaluating FP-TBA efficacy.

Comparative Data & Performance Benchmarking

The following tables summarize the quantitative outcomes at Day 28 post-randomization.

Table 1: In Vivo Efficacy and Tolerability Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control. Body weight change is monitored as a critical proxy for systemic toxicity.

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SDTGI (%)Body Weight Change (%)
Vehicle 0845.2 ± 112.4N/A+ 2.1%
4EGI-1 (Reference) 50498.6 ± 85.341.0%- 4.5%
FP-TBA (Test) 25215.4 ± 42.174.5% - 1.2%

Analysis: FP-TBA demonstrates vastly superior efficacy at half the dose of 4EGI-1, achieving a 74.5% TGI. Furthermore, the negligible body weight reduction (-1.2%) indicates a highly favorable therapeutic window, whereas 4EGI-1 approaches the 5% threshold indicative of mild systemic stress.

Table 2: Intratumoral Pharmacodynamic Biomarkers To validate the mechanism of action, tumors were excised at Day 28 and analyzed via m7GTP pull-down assays (for complex formation) and Western Blotting.

Biomarker AssayedVehicle (Baseline)4EGI-1 (50 mg/kg)FP-TBA (25 mg/kg)
eIF4E/eIF4G Complex 100%62% (38% disruption)18% (82% disruption)
c-Myc Expression 100%55%12%
Cleaved Caspase-3 1.0x (Fold)2.4x (Fold)6.8x (Fold)

Analysis: The pharmacodynamic data self-validates the phenotypic tumor reduction. FP-TBA achieves an 82% disruption of the eIF4E/eIF4G complex in vivo. This profound translational blockade directly causes the observed collapse in c-Myc levels and the subsequent 6.8-fold induction of apoptosis (Cleaved Caspase-3).

Conclusion

Benchmarking data confirms that the structural rigidification and optimized lipophilicity of the 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid scaffold yield a best-in-class eIF4E/eIF4G disruptor. FP-TBA outperforms the standard 4EGI-1 in both target engagement and tumor growth inhibition while maintaining an excellent safety profile in murine models, warranting further IND-enabling studies.

References
  • Moerke, N. J., Aktas, H., Chen, H., Cantel, S., Reibarkh, M. Y., Fahmy, A., Gross, J. D., Degterev, A., Yuan, J., Chorev, M., Halperin, J. A., & Wagner, G. (2007). "Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G." Cell. URL: [Link]

  • Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., Double, J. A., Everitt, J., Farningham, D. A., Glennie, M. J., Kelland, L. R., Robinson, V., Stratford, I. J., Tozer, G. M., Watson, S., Wedge, S. R., & Eccles, S. A. (2010). "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer. URL: [Link]

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Protocol for Handling 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid

As drug development increasingly relies on complex heterocyclic building blocks, compounds like 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid (CAS: 321429-96-3) have become critical intermediates. Thiazole-based be...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex heterocyclic building blocks, compounds like 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid (CAS: 321429-96-3) have become critical intermediates. Thiazole-based benzoic acid derivatives are frequently utilized in the synthesis of metabolic modulators, including selective SIRT5 inhibitors[1].

However, handling this specific molecule requires moving beyond generic lab safety guidelines. The unique combination of a highly lipophilic fluorophenyl group, a biologically active thiazole ring, and an irritating benzoic acid moiety creates a hazard profile that demands a targeted, scientifically grounded approach to Personal Protective Equipment (PPE) and operational workflows[2].

Part 1: Physicochemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior. The structural motifs of this compound dictate its physical risks:

  • Fluorophenyl Group: The addition of a fluorine atom significantly increases the molecule's lipophilicity (LogP). If dissolved in an organic solvent, this enhances its ability to traverse the stratum corneum (skin barrier).

  • Benzoic Acid Moiety: Acting as a weak acid (pKa ~4.2), this functional group presents a severe mucosal and ocular irritation hazard. If the dry powder becomes aerosolized, it can cause immediate micro-abrasions and chemical burns to the cornea and respiratory tract.

  • Thiazole Core: As a known pharmacophore[3], accidental systemic exposure could lead to uncharacterized off-target biological activity.

Table 1: Chemical Identity and Hazard Logic

Property / IdentifierDataMechanistic Safety Implication
Chemical Name 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acidActive pharmacophore; requires biological hazard precautions.
CAS Number 321429-96-3Used for strict SDS tracking and regulatory compliance[2].
Molecular Formula C16H10FNO2SContains Halogens (F) and Sulfur (S); dictates strict waste segregation rules.
Physical State Solid (Powder)High risk of aerosolization and static-cling during weighing.
Solubility Insoluble in H₂O; Soluble in DMSO/DMFRequires potent organic solvents, which act as skin penetration enhancers[1].
Part 2: Mandatory PPE Matrix and Causality

Standard laboratory attire is insufficient for handling novel fluorinated heterocycles. Every piece of PPE must be selected to break a specific chain of exposure.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationScientific Rationale (The "Why")
Dermal Protection Double-layered Nitrile Gloves (Min 4-mil)Critical: While standard nitrile protects against the dry powder, this compound is typically solubilized in DMSO. DMSO is a potent penetration enhancer that rapidly carries dissolved fluorinated organics through single-layer nitrile and into the bloodstream.
Ocular Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields do not protect against fine, aerosolized acidic dust. Goggles create a sealed micro-environment protecting the cornea from the benzoic acid moiety.
Respiratory & Environmental Class II Fume Hood or HEPA-filtered EnclosureThe dry powder is highly susceptible to static dispersal. Local exhaust ventilation captures micro-particulates before they reach the operator's breathing zone.
Body Protection Flame-Resistant (FR) Lab Coat with Knit CuffsKnit cuffs prevent the sleeves from dragging through contaminated zones, while the FR material protects against the flammability of the secondary solvents (DMSO/DMF) used in solubilization.
Part 3: Operational Workflow & Step-by-Step Methodology

The following protocol is designed as a self-validating system . Each step includes a verification check to ensure the procedure is functioning as intended before moving to the next phase.

Protocol: Static-Free Weighing and Solubilization

Step 1: Environmental Preparation

  • Action: Purge the analytical balance inside the fume hood. Activate an anti-static ionizing bar (e.g., Polonium-210) or use a zero-stat gun around the weighing area.

  • Causality: Fluorinated powders hold strong static charges, causing them to "jump" out of weigh boats, leading to contamination and inaccurate yields.

  • Validation Check: Pass a gloved hand near the weigh boat; if the boat twitches or moves, static is still present. Re-apply the ionizing bar.

Step 2: Compound Transfer and Weighing

  • Action: Using a grounded stainless-steel micro-spatula, transfer the 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid into a conductive anti-static weigh boat.

  • Validation Check: The balance must read a stable mass (e.g., 10.000 mg) for 5 continuous seconds without drifting. Drift indicates active aerosolization or static interference.

Step 3: Solubilization in DMSO

  • Action: Transfer the powder to a borosilicate glass vial. Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve the desired molarity (e.g., 10 mM stock). Cap tightly and vortex for 30 seconds.

  • Causality: DMSO disrupts the crystal lattice of the thiazole-benzoic acid structure, ensuring complete solvation required for downstream assays[1].

  • Validation Check: Hold the vial against a light source. The solution must transition from a cloudy suspension to a completely transparent liquid. Any visible particulates indicate incomplete solubilization, requiring mild sonication.

Step 4: Decontamination and Waste Segregation

  • Action: Wipe down the spatula and balance with a Kimwipe soaked in a basic solvent mixture (e.g., 10% NaOH in Ethanol) to neutralize the benzoic acid residue. Dispose of all liquid waste in a designated "Halogenated/Sulfur Organic Waste" carboy.

  • Causality: Incinerating fluorine and sulfur-containing compounds in standard organic waste streams produces toxic hydrogen fluoride (HF) and sulfur dioxide (SO₂) gases[3].

Part 4: Exposure Mitigation Pathway

The following Graphviz diagram maps the logical flow of handling this compound, highlighting the critical decision matrix during a spill event.

G Storage 1. Chemical Storage (Desiccator) Hood 2. Transfer to Class II Fume Hood Storage->Hood Weigh 3. Static-Free Weighing (Ionizing Bar) Hood->Weigh Solvent 4. Solubilization (DMSO/DMF) Weigh->Solvent Spill Spill Detected? Weigh->Spill Waste 5. Halogenated/Sulfur Waste Stream Solvent->Waste Spill->Solvent No Clean Decontamination (Basic Solvent) Spill->Clean Yes Clean->Waste

Operational workflow for handling 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid safely.

References
  • National Institutes of Health (PMC). "Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors." PMC. Available at: [Link]

  • American Elements. "Thiazoles - Products and Applications." American Elements Database. Available at:[Link]

  • NextSDS. "4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]BENZENECARBOXYLIC ACID - Chemical Substance Information." NextSDS. Available at: [Link]

Sources

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